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  • Product: Methyl 3,3-dimethyl-5-oxohexanoate
  • CAS: 68208-76-4

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Reactivity of Methyl 3,3-dimethyl-5-oxohexanoate: A Technical Guide

Executive Summary Methyl 3,3-dimethyl-5-oxohexanoate (CAS: 68208-76-4) is a highly versatile δ -keto ester that serves as a critical intermediate in the synthesis of complex organic frameworks, most notably dimedone (5,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,3-dimethyl-5-oxohexanoate (CAS: 68208-76-4) is a highly versatile δ -keto ester that serves as a critical intermediate in the synthesis of complex organic frameworks, most notably dimedone (5,5-dimethylcyclohexane-1,3-dione) and 3,3-dimethylglutaric acid. For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this molecule is paramount. Its reactivity is fundamentally governed by the Thorpe-Ingold effect (the gem-dimethyl effect), which manipulates the conformational landscape of the acyclic chain to drastically lower the activation energy required for intramolecular cyclization[1].

This whitepaper provides an in-depth analysis of the thermodynamic principles governing Methyl 3,3-dimethyl-5-oxohexanoate, alongside field-proven, self-validating protocols for its synthesis and subsequent cyclization.

Structural Thermodynamics & The Thorpe-Ingold Effect

The thermodynamic stability of an acyclic chain is typically characterized by a high degree of conformational entropy. However, in Methyl 3,3-dimethyl-5-oxohexanoate, the presence of the geminal-dimethyl group at the C3 position introduces severe steric constraints.

The Reactive Rotamer Effect

According to classical thermodynamic principles, replacing methylene hydrogens with bulky alkyl groups compresses the internal bond angle (from the standard tetrahedral 109.5∘ to approximately 106∘ ). This angle compression forces the reactive termini—the C5 ketone and the C1 methyl ester—into spatial proximity[2].

By restricting the degrees of freedom, the gem-dimethyl group pre-organizes the molecule into a "reactive rotamer." This significantly reduces the entropic penalty ( ΔS‡ ) associated with forming the cyclic transition state during a Dieckmann condensation. Consequently, while the acyclic ester is stable under neutral conditions, it is thermodynamically primed for rapid cyclization the moment an enolate is generated.

G A Acyclic State (High Entropy) B B A->B Steric Bulk C Pre-organized Conformer (Reduced ΔS‡) B->C Rotamer Restriction D Transition State (Lowered ΔG‡) C->D Base Catalysis E Cyclic Product (Dimedone) (Thermodynamic Sink) D->E Enolate Stabilization

Caption: Thermodynamic energy landscape driven by the Thorpe-Ingold effect.

Quantitative Data Analysis

To effectively utilize Methyl 3,3-dimethyl-5-oxohexanoate, one must account for its physicochemical properties and the thermodynamic shifts that occur during its reactions.

Table 1: Physicochemical Properties
ParameterValueCausality / Significance
Molecular Formula C9H16O3Standard δ -keto ester framework.
Molecular Weight 172.22 g/mol Determines stoichiometric equivalents in scale-up.
CAS Number 68208-76-4Primary identifier for procurement.
Boiling Point ~284 °C (Predicted for acid)High BP necessitates non-thermal purification (e.g., extraction)[3].
Physical Form Liquid (at RT)Facilitates neat addition via dropping funnels in continuous processes.
Table 2: Reaction Yields & Selectivity (Isophorone to Dimedone Pathway)
Reaction StepCatalyst / ReagentYield (%)Thermodynamic Driver
Ozonolysis to EsterO 3​ , MeOH, H 2​ SO 4​ 78.1 - 85.8%Oxidative cleavage driven by ozone; irreversible esterification[4].
Dieckmann CyclizationNaOMe, Anhydrous78.5 - 83.2%Formation of the highly stable 1,3-diketone enolate (thermodynamic sink)[5].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a sequence of logical, self-validating steps where the chemistry inherently proves its own success.

Protocol A: Synthesis of Methyl 3,3-dimethyl-5-oxohexanoate via Ozonolysis

This protocol leverages the oxidative cleavage of isophorone (or dimedone) to generate the acyclic target[4].

  • Ozonolysis (Oxidative Cleavage):

    • Action: Dissolve the starting material in anhydrous methanol and cool to between -10 °C and 0 °C. Introduce a stream of 4% ozone in oxygen until saturation is reached.

    • Causality: Low temperatures stabilize the highly reactive ozonide intermediate and prevent runaway thermal degradation.

  • Acid-Catalyzed Esterification:

    • Action: Slowly add concentrated sulfuric acid (H 2​ SO 4​ ) to the ozonide solution and reflux for 3 hours.

    • Causality: The acid catalyzes both the decomposition of the ozonide and the simultaneous esterification of the resulting carboxylic acid with the methanol solvent.

    • Self-Validation: The disappearance of the peroxide species can be validated via a negative starch-iodide test, ensuring safe progression to the workup phase.

Protocol B: Dieckmann Cyclization to Dimedone

This protocol exploits the Thorpe-Ingold effect to close the ring, converting the acyclic ester into the cyclic 1,3-diketone[5].

  • Preparation of the Alkoxide Base:

    • Action: Suspend solid Sodium Methoxide (NaOMe) (1.2 to 1.5 equivalents) in strictly anhydrous acetonitrile or methanol and heat to reflux.

    • Causality: Anhydrous conditions are non-negotiable. The presence of water will lead to the saponification of the methyl ester into a carboxylate, which cannot undergo Dieckmann condensation. Using methoxide matches the methyl ester, preventing complex mixtures caused by transesterification.

  • Controlled Substrate Addition:

    • Action: Add Methyl 3,3-dimethyl-5-oxohexanoate dropwise over 10–30 minutes to the refluxing base.

    • Causality: Dropwise addition maintains a low steady-state concentration of the acyclic ester, heavily favoring intramolecular cyclization over intermolecular Claisen condensation (polymerization).

  • Thermodynamic Trapping:

    • Action: Digest the solution for 2 hours at reflux.

    • Causality: The cyclization is technically reversible. However, the final product (dimedone) is a 1,3-diketone with a highly acidic α -proton. The basic environment immediately deprotonates it to form a resonance-stabilized enolate. This acts as a thermodynamic sink, pulling the equilibrium entirely to the right.

  • Acidic Workup & Precipitation (Self-Purification):

    • Action: Cool the mixture, add water, and acidify to pH 2 using concentrated Hydrochloric Acid.

    • Causality: Acidification reprotonates the enolate. Because dimedone is highly crystalline and poorly soluble in acidic aqueous media, it crashes out of solution as a colorless crystal slurry.

    • Self-Validation: The immediate formation of a dense white precipitate upon reaching pH 2 visually validates the success of the cyclization. The product can be filtered and dried to achieve >98% purity without chromatography[5].

G N1 Isophorone (Cyclic Enone) N2 Ozonolysis & Esterification (O3, MeOH, H2SO4) N1->N2 Ring Opening N3 Methyl 3,3-dimethyl-5-oxohexanoate (Acyclic Intermediate) N2->N3 Isolation N4 Dieckmann Cyclization (NaOMe, Anhydrous, Reflux) N3->N4 Base Addition N5 Dimedone Enolate (Thermodynamic Sink) N4->N5 Intramolecular Attack N6 Dimedone (Precipitate at pH 2) N5->N6 Acidic Workup

Caption: Synthetic workflow from Isophorone to Dimedone via the acyclic ester.

Conclusion

Methyl 3,3-dimethyl-5-oxohexanoate is a masterclass in applied thermodynamics. By understanding how the gem-dimethyl group restricts conformational entropy, researchers can exploit the Thorpe-Ingold effect to drive highly efficient cyclizations. When paired with rigorous, moisture-free protocols and thermodynamic trapping via enolate formation, this intermediate reliably yields high-purity cyclic scaffolds essential for advanced drug development.

References

  • Google Patents (EP0065706B1)
  • Google Patents (EP0065707B1)
  • ACS Publications - Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems URL:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) - A computational study of the influence of methyl substituents on competitive ring closure URL:[Link]

Sources

Exploratory

Solubility profile of Methyl 3,3-dimethyl-5-oxohexanoate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 3,3-dimethyl-5-oxohexanoate Foreword: Charting the Unknown In the landscape of chemical research and pharmaceutical development, understanding the fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 3,3-dimethyl-5-oxohexanoate

Foreword: Charting the Unknown

In the landscape of chemical research and pharmaceutical development, understanding the fundamental physicochemical properties of a molecule is paramount. Methyl 3,3-dimethyl-5-oxohexanoate, a keto-ester with potential as a synthetic building block, represents a class of compounds for which extensive public data is not always available. This guide serves as both a theoretical framework and a practical manual for researchers, scientists, and formulation experts who encounter such a scenario. We will not merely present data; we will build a robust, first-principles approach to understanding, predicting, and, most importantly, experimentally determining the solubility profile of this compound. This document is structured to empower you with the causal logic behind the science—the "why" that transforms a protocol from a set of instructions into a powerful analytical tool.

Part 1: Molecular Characterization and Theoretical Solubility Profile

Before any empirical work begins, a thorough analysis of the target molecule's structure provides invaluable predictive insights. The principle of "like dissolves like" is our guiding tenet, where solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[1]

1.1. Structural Analysis of Methyl 3,3-dimethyl-5-oxohexanoate

The molecule's structure reveals a duality in its nature:

  • Polar Moieties: It possesses two key polar functional groups: a methyl ester (-COOCH₃) and a ketone (C=O). Both groups contain electronegative oxygen atoms, creating significant dipole moments. These sites can act as hydrogen bond acceptors, allowing for strong interactions with protic solvents.

  • Nonpolar Backbone: The molecule is built on a six-carbon hexanoate chain. The presence of a gem-dimethyl group at the C3 position adds to the steric bulk and the overall nonpolar, lipophilic character of the molecule.

This combination suggests a nuanced solubility behavior. The molecule is neither extremely polar nor entirely nonpolar, and its solubility will be a balance between these competing characteristics. The hydrocarbon portion will favor solubility in non-polar solvents, while the polar ester and ketone groups will drive solubility in polar solvents.[1]

1.2. Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can establish a theoretical solubility profile. This predictive framework is an essential first step in experimental design, guiding solvent selection and analytical method development.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Acetone, THF, Ethyl AcetateHigh These solvents have strong dipole moments that can engage in favorable dipole-dipole interactions with the ester and ketone groups of the solute.
Polar Protic Ethanol, Methanol, IsopropanolHigh to Moderate These solvents can act as hydrogen bond donors to the solute's carbonyl oxygens. Solubility may be slightly lower than in aprotic solvents if the solute disrupts the solvent's H-bond network.
Nonpolar Hexane, Toluene, HeptaneModerate to Low Solubility will be governed by weaker van der Waals forces between the solvent and the solute's hydrocarbon backbone. The polar functional groups will limit miscibility.[1]
Aqueous WaterVery Low Despite the presence of hydrogen bond acceptors, the C8 hydrocarbon structure presents a significant hydrophobic character, likely making it poorly soluble in water.

Part 2: A Validated Protocol for Experimental Solubility Determination

Theoretical predictions require empirical validation. The most reliable and widely recognized method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[2][3] This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's saturation point under controlled conditions.[4]

2.1. The Principle of Isothermal Equilibration

The core of the shake-flask method is simple yet powerful: an excess amount of the solid solute is agitated in the solvent of interest at a constant, controlled temperature.[5] The system is given sufficient time for the processes of dissolution and precipitation to reach a dynamic equilibrium. At this point, the concentration of the solute in the liquid phase is, by definition, its solubility.

2.2. Detailed Experimental Workflow

This protocol is designed to be a self-validating system. Each step includes controls and rationale to ensure the generation of accurate and reproducible data.

Materials and Equipment:

  • Methyl 3,3-dimethyl-5-oxohexanoate (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials or flasks with screw caps (e.g., 20 mL scintillation vials)

  • Orbital shaker with temperature control (incubator shaker)

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a high-precision balance for gravimetric analysis)

Step-by-Step Protocol:

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of Methyl 3,3-dimethyl-5-oxohexanoate into a series of vials. "Excess" is critical; a good starting point is to add enough solid so that a significant portion will visibly remain undissolved at equilibrium (e.g., add 100 mg to 5 mL of solvent).[4] Prepare each solvent condition in triplicate to assess variability.[6]

    • Pipette a precise volume of the chosen solvent (e.g., 5.00 mL) into each vial.

  • Isothermal Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).[5]

    • Expert Insight: The duration of equilibration is the most critical parameter. For novel compounds, equilibrium is not instantaneous. A time-course study is recommended, where samples are taken at various intervals (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, confirming that equilibrium has been reached.[4] A duration of 48 hours is often sufficient for many organic systems.

  • Phase Separation & Sample Collection:

    • Once equilibration is complete, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to sediment.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Trustworthiness Check: Immediately attach a syringe filter and discard the first portion of the filtrate (e.g., 0.5 mL) to saturate any potential binding sites on the filter membrane.

    • Filter the remaining solution directly into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This filtration step is non-negotiable; it ensures that no microscopic solid particles are carried over, which would falsely inflate the solubility measurement.

  • Quantification of Solute:

    • Method A: Gravimetric Analysis (for non-volatile solutes):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling point until a constant weight of the dried residue is achieved.

      • Calculate the final solubility using the mass of the residue and the initial volume of the solvent.

    • Method B: Chromatographic Analysis (HPLC/GC):

      • Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent.

      • Analyze the diluted sample using a pre-validated HPLC or GC method with a calibration curve prepared from known standards of Methyl 3,3-dimethyl-5-oxohexanoate.

      • Calculate the concentration in the original saturated solution, accounting for the dilution factor. This method is preferred for its higher sensitivity and ability to detect potential degradation.[3]

2.3. Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solute B Add Known Volume of Solvent A->B In Triplicate C Agitate at Constant T (e.g., 25°C, 48h) B->C D Sedimentation C->D E Syringe Filtration (0.45 µm PTFE) D->E F Saturated Solution (Filtrate) E->F G Gravimetric Analysis (Evaporate & Weigh) F->G H Chromatographic Analysis (HPLC/GC) F->H I Calculate Solubility (mg/mL or mol/L) G->I H->I

Workflow for Isothermal Shake-Flask Solubility Determination.

Part 3: Data Presentation and Final Analysis

3.1. Template for Experimental Data

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Deviation
Acetone25.0
Ethanol25.0
Ethyl Acetate25.0
Toluene25.0
n-Hexane25.0

3.2. Interpreting the Results

The final experimental data should be compared against the initial theoretical predictions from Part 1. Discrepancies can provide deeper insights into the specific molecular interactions at play. For instance, significantly higher-than-expected solubility in an alcohol might suggest strong hydrogen bonding, while lower-than-expected solubility in a nonpolar solvent could indicate that the molecule's polarity has a more dominant effect than its size.

Conclusion

This guide has provided a comprehensive framework for establishing the solubility profile of Methyl 3,3-dimethyl-5-oxohexanoate. By integrating a theoretical analysis of molecular structure with a robust, validated experimental protocol, researchers can confidently generate the critical data needed for process development, purification, and formulation. This dual approach of prediction followed by empirical verification is a cornerstone of sound scientific practice, enabling confident decision-making in any research and development pipeline.

References

  • Solubility in organic solvents: Organic Chemistry II Study... - Fiveable. (2025). Fiveable.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). PMC.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate.
  • Annex 4 - World Health Organization (WHO). (2019). WHO.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

Sources

Foundational

An In-depth Technical Guide to Methyl 3,3-dimethyl-5-oxohexanoate: Properties and Significance

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's fundamental physicochemical properties is paramount for its application in experimental design and synthesis. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's fundamental physicochemical properties is paramount for its application in experimental design and synthesis. This guide provides a detailed technical overview of Methyl 3,3-dimethyl-5-oxohexanoate, focusing on its molecular weight and exact mass, and the critical distinction between these two key parameters.

Compound Identification and Structure

Methyl 3,3-dimethyl-5-oxohexanoate is a keto-ester, a class of organic compounds characterized by the presence of both a ketone and an ester functional group. Its structure is defined by a hexanoate backbone with two methyl groups at the C3 position and a ketone at the C5 position.

Table 1: Key Identifiers for Methyl 3,3-dimethyl-5-oxohexanoate

IdentifierValue
Chemical Name Methyl 3,3-dimethyl-5-oxohexanoate
Molecular Formula C₉H₁₆O₃
Parent Acid 3,3-Dimethyl-5-oxohexanoic acid[1]

The structural representation of Methyl 3,3-dimethyl-5-oxohexanoate is crucial for understanding its chemical reactivity and interactions.

Chemical structure of Methyl 3,3-dimethyl-5-oxohexanoate.

Molecular Weight and Exact Mass: A Critical Distinction

In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different properties of a molecule.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is the weighted average of the masses of its constituent atoms, taking into account the natural isotopic abundance of each element. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is crucial for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.

For Methyl 3,3-dimethyl-5-oxohexanoate (C₉H₁₆O₃), the molecular weight is calculated as follows:

  • (9 x 12.011) + (16 x 1.008) + (3 x 15.999) = 172.22 g/mol

Exact Mass (or Monoisotopic Mass)

The exact mass is the mass of a molecule calculated from the mass of the most abundant isotope of each constituent element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), a technique that can resolve and measure the masses of ions with very high precision. The exact mass is a critical parameter for confirming the elemental composition of a newly synthesized compound or for identifying unknown substances in a complex mixture.

For Methyl 3,3-dimethyl-5-oxohexanoate (C₉H₁₆O₃), the exact mass is calculated using the masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O):

  • (9 x 12.000000) + (16 x 1.007825) + (3 x 15.994915) = 172.10994 Da

Table 2: Comparison of Molecular Weight and Exact Mass

ParameterDefinitionApplicationValue for Methyl 3,3-dimethyl-5-oxohexanoate
Molecular Weight Weighted average mass of a molecule based on natural isotopic abundance.Stoichiometry, gravimetric analysis, preparation of solutions.172.22 g/mol
Exact Mass Mass of a molecule calculated using the most abundant isotope of each element.High-resolution mass spectrometry, elemental composition determination.172.10994 Da

Synthesis and Experimental Context

A common method for the synthesis of esters is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. Therefore, a plausible synthetic route to Methyl 3,3-dimethyl-5-oxohexanoate would involve the reaction of 3,3-Dimethyl-5-oxohexanoic acid with methanol.

Furthermore, the synthesis of the ethyl ester, 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester, has been described.[2] This suggests that the synthesis of the methyl ester is also a feasible and straightforward process. The choice between synthesizing the methyl or ethyl ester often depends on the desired properties of the final product, such as its boiling point, solubility, and reactivity in subsequent reactions.

Conclusion

A clear understanding of the distinction between molecular weight and exact mass is fundamental for scientists in research and development. While molecular weight is the workhorse for routine laboratory calculations, the exact mass is an indispensable tool for the precise structural elucidation and identification of molecules. For Methyl 3,3-dimethyl-5-oxohexanoate, the molecular weight of 172.22 g/mol and the exact mass of 172.10994 Da are defining characteristics that underpin its use in chemical synthesis and analysis. The accessibility of its parent acid and the successful synthesis of its ethyl ester analog provide a solid foundation for its preparation and application in various research endeavors.

References

  • 3,3-dimethyl-5-oxohexanoic acid - Chemical Synthesis Database . Available at: [Link]

  • Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester - PrepChem.com . Available at: [Link]

  • Methyl 3-methyl-5-oxohexanoate | C8H14O3 | CID 13198405 - PubChem . Available at: [Link]

  • Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem . Available at: [Link]

  • 3,3-dimethyl-5-oxohexanoic acid | CAS#:20624-63-9 | Chemsrc . Available at: [Link]

  • 3,3-Dimethyl-5-oxo-hexanoic acid ethyl ester | C10H18O3 | CID 54445106 - PubChem . Available at: [Link]

  • Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid - PrepChem.com . Available at: [Link]

  • ETHYL 5-METHYL-3-OXOHEXANOATE - Inxight Drugs . Available at: [Link]

  • 3,3-Dimethyl-5-oxohexanoic acid | C8H14O3 | CID 11332610 - PubChem . Available at: [Link]

Sources

Exploratory

UV-Vis absorption spectrum of Methyl 3,3-dimethyl-5-oxohexanoate

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Methyl 3,3-dimethyl-5-oxohexanoate Introduction Methyl 3,3-dimethyl-5-oxohexanoate is a β-keto ester, a class of organic compounds characterized by a keton...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Methyl 3,3-dimethyl-5-oxohexanoate

Introduction

Methyl 3,3-dimethyl-5-oxohexanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group positioned beta to an ester group. This structural motif is of significant interest in synthetic organic chemistry and drug development due to its versatile reactivity. The electronic structure of β-keto esters gives rise to characteristic ultraviolet-visible (UV-Vis) absorption properties, which are invaluable for their characterization, purity assessment, and for studying dynamic processes such as keto-enol tautomerism.[1]

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the . It is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the analysis of organic molecules.

Molecular Structure and Chromophores

The primary chromophore in Methyl 3,3-dimethyl-5-oxohexanoate is the carbonyl group (C=O) of the ketone. The ester carbonyl also contributes to the electronic absorption but its n→π* transition is typically at a shorter wavelength and less influential in the near-UV region compared to the ketone. The isolated ketone carbonyl group is known to exhibit a weak absorption band in the UV region corresponding to an n→π* (non-bonding to anti-bonding pi orbital) electronic transition.

Keto-Enol Tautomerism and its Influence on UV-Vis Absorption

A hallmark of β-keto esters is their existence as a dynamic equilibrium between the keto and enol tautomeric forms.[1] The position of this equilibrium is highly dependent on factors such as solvent polarity, temperature, and concentration.

G cluster_0 Keto Tautomer cluster_1 Enol Tautomer Keto Methyl 3,3-dimethyl-5-oxohexanoate (Keto form) Enol Methyl 3,3-dimethyl-5-hydroxyhex-4-enoate (Enol form) Keto->Enol Equilibrium G A 1. Sample Preparation - Select appropriate solvent (e.g., hexane, ethanol, acetonitrile). - Prepare a stock solution of known concentration. - Perform serial dilutions to obtain a range of concentrations. B 2. Instrument Setup & Blanking - Turn on spectrophotometer and allow lamps to warm up. - Set wavelength range (e.g., 200-400 nm). - Fill a clean cuvette with the pure solvent to be used as the blank. - Place the blank cuvette in the spectrophotometer and record the baseline. A->B C 3. Sample Measurement - Rinse the sample cuvette with the most dilute solution. - Fill the cuvette with the most dilute solution and place it in the spectrophotometer. - Record the absorbance spectrum. - Repeat for all concentrations, moving from most dilute to most concentrated. B->C D 4. Data Analysis - Identify λmax for all observed peaks. - Plot absorbance vs. concentration at each λmax to generate a Beer-Lambert plot. - Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot. C->D

Caption: Workflow for UV-Vis spectroscopic analysis.

1. Materials and Equipment

  • Methyl 3,3-dimethyl-5-oxohexanoate

  • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Procedure

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically above 220 nm). Hexane (non-polar) and ethanol (polar, protic) are good initial choices to study solvatochromic effects.

  • Sample Preparation:

    • Accurately prepare a stock solution of Methyl 3,3-dimethyl-5-oxohexanoate in the chosen solvent. A typical starting concentration is 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax. This ensures the measurement is within the linear range of the instrument. [2]3. Instrument Preparation:

    • Turn on the spectrophotometer and allow the deuterium and tungsten lamps to stabilize (typically 15-30 minutes).

    • Set the desired wavelength range for the scan (e.g., 200-400 nm). [3]4. Baseline Correction (Blanking):

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample. [3] * Ensure the outside of the cuvette is clean and dry. [2] * Place the cuvette in the sample holder and run a baseline scan. The instrument will subtract this baseline from the subsequent sample scans. [3][4]5. Sample Measurement:

    • Empty the blank cuvette and rinse it several times with a small amount of the most dilute sample solution.

    • Fill the cuvette with the sample solution and place it in the spectrophotometer.

    • Acquire the absorption spectrum. [3] * Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.

  • Data Analysis and Interpretation:

    • Identify the wavelength of maximum absorbance (λmax) for any observed peaks. [3] * Note the absorbance value at each λmax.

    • To verify adherence to the Beer-Lambert law, plot absorbance versus concentration for each λmax. The plot should be linear with an intercept close to zero.

    • The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot (slope = ε * path length).

Conclusion

The is predicted to be dominated by the electronic transitions of its keto and enol tautomers. The spectrum will likely exhibit a weak n→π* transition for the keto form and a strong π→π* transition for the enol form. The relative intensities of these bands and their precise λmax values will be highly dependent on the solvent used, due to both solvatochromic effects and shifts in the keto-enol equilibrium. By following a rigorous experimental protocol, UV-Vis spectroscopy serves as a powerful tool for the characterization and quantitative analysis of this and related β-keto esters.

References

  • On the solvatochromism of the n ↔ π* electronic transitions in ketones - RSC Publishing. Available at: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. Available at: [Link]

  • Solvent Induced Transformations of n-π* Absorption in Formaldehyde, Acetaldehyde, and Acetone - PubMed. Available at: [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar. Available at: [Link]

  • Video: UV-Vis Spectroscopy of Dyes - Procedure - JoVE. Available at: [Link]

  • Solvent Induced Transformations of n−π* Absorption in Formaldehyde, Acetaldehyde, and Acetone | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • On the solvatochromism of the n ↔π* electronic transitions in ketones - ResearchGate. Available at: [Link]

  • Correlation between Solvent‐Induced Frequency Shifts of the n—π* Ultraviolet Absorption and the Infrared C=O Band of Ketones | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - ResearchGate. Available at: [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. Available at: [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer - Valencia College Science Resources. Available at: [Link]

  • Enolic Concentrations in β-Keto Esters. Correlation of Bromometric and Ultraviolet Absorption Data1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Acylation of β-Keto Ester Dianions. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of Methyl 3,3-dimethyl-5-oxohexanoate from simple precursors

Application Note: Scalable Synthesis of Methyl 3,3-dimethyl-5-oxohexanoate via Isophorone Ozonolysis Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of Methyl 3,3-dimethyl-5-oxohexanoate via Isophorone Ozonolysis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

Methyl 3,3-dimethyl-5-oxohexanoate (CAS: 68208-76-4) is a highly versatile acyclic keto-ester building block utilized extensively in the synthesis of complex halolactones, 3,3-dimethylglutaric acid, and dimedone derivatives[1][2]. While traditional small-scale syntheses often rely on the esterification of 3,3-dimethyl-5-oxohexanoic acid using coupling agents like 1,1'-carbonyldiimidazole (CDI)[2], this approach suffers from poor atom economy and relies on relatively expensive precursors.

To address scalability and cost-efficiency, this protocol details a highly optimized, one-pot oxidative cleavage and esterification route starting from isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a cheap and commercially abundant bulk chemical[3].

Causality in Experimental Design: The synthesis relies on the selective electrophilic attack of ozone on the electron-deficient enone double bond of isophorone. Because isolated ozonides pose significant explosive hazards, the experimental design bypasses isolation. Instead, the intermediate ozonide is trapped in situ using methanol. The subsequent addition of a strong mineral acid (sulfuric acid) under thermal conditions catalyzes a tandem retro-aldol-type cleavage and esterification[3][4]. This self-validating cascade cleanly opens the cyclohexane ring, directly yielding the target acyclic ester while preventing the formation of polymeric peroxide byproducts.

Experimental Workflow Visualization

G N1 Isophorone (Starting Material) N2 Ozonolysis (O3, MeOH, -10°C to 20°C) N1->N2 N3 Ozonide Intermediate (In Situ - Do Not Isolate) N2->N3 N4 Acidic Ring Opening (H2SO4, Reflux, 2-3h) N3->N4 N5 Neutralization & Extraction (NaHCO3, EtOAc) N4->N5 N6 Methyl 3,3-dimethyl-5-oxohexanoate (Target Product) N5->N6

Synthesis workflow of Methyl 3,3-dimethyl-5-oxohexanoate from isophorone.

Quantitative Data & Reagent Specifications

The following table summarizes the optimized stoichiometry for a 100 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsQuantityFunction
Isophorone 138.211.013.82 gStarting Material
Methanol (Anhydrous) 32.04Solvent100 mLSolvent & Nucleophile
Ozone ( O3​ ) 48.00ExcessContinuousOxidant
Sulfuric Acid (98%) 98.080.1~1.0 gAcid Catalyst
Sodium Bicarbonate 84.01-As neededNeutralization
Methyl 3,3-dimethyl-5-oxohexanoate 172.22Target ~13.4 g (78%) Final Product [4]

Step-by-Step Methodology

Safety Precaution: Ozone is a toxic gas and a strong oxidant. All ozonolysis procedures must be conducted in a heavily ventilated fume hood using a dedicated ozone generator equipped with a safe exhaust destruction unit (e.g., a potassium iodide trap).

Step 1: Ozonolysis of Isophorone
  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas dispersion tube (fritted glass), and a gas outlet connected to a KI scrubber.

  • Reaction Setup: Dissolve 13.82 g (100 mmol) of isophorone in 100 mL of anhydrous methanol.

  • Cooling: Submerge the reaction flask in a cooling bath to maintain the internal temperature between -10°C and +20°C[4]. Insight: Lower temperatures increase ozone solubility in methanol, accelerating the reaction while stabilizing the transient ozonide.

  • Ozone Introduction: Bubble an O2​/O3​ gas mixture through the solution.

  • In-Process Control (Self-Validation): Monitor the reaction via Gas Chromatography (GC) or TLC (Hexanes:EtOAc 4:1). Continue bubbling until the isophorone peak is completely consumed (typically 1 to 3 hours depending on generator output)[4]. Once complete, purge the system with inert nitrogen gas for 15 minutes to remove residual dissolved ozone.

Step 2: Acid-Catalyzed Cleavage and Esterification
  • Catalyst Addition: To the crude methanolic ozonide solution, carefully add 1.0 g of concentrated sulfuric acid (98%) dropwise. Insight: The acid initiates the breakdown of the ozonide and drives the esterification of the resulting carboxylic acid moiety.

  • Thermal Activation: Replace the gas dispersion tube with a reflux condenser. Heat the mixture to reflux (approx. 65°C) for 2 to 3 hours[4].

  • Validation: Monitor the conversion of the intermediate via GC-MS. The reaction is complete when the intermediate mass fully shifts to the target product mass ( m/z 172).

Step 3: Workup and Isolation
  • Neutralization: Allow the reaction mixture to cool to room temperature. Slowly add saturated aqueous NaHCO3​ until the pH of the solution reaches ~7.0 to prevent reverse hydrolysis of the ester.

  • Concentration: Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the remaining aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude liquid via vacuum distillation or silica gel flash chromatography to afford methyl 3,3-dimethyl-5-oxohexanoate as a clear liquid (Expected yield: 75-80%)[4].

References

  • Lookchem - "New syntheses of haloketo acid methyl esters and their transformation to halolactones by reductive cyclization" - [Link]

  • Grokipedia - "Dimedone" -[Link]

  • Google Patents - "EP0065706B1 - Process for the preparation of 3,3-dimethylglutaric acid or its esters" -

Sources

Application

Application Notes and Protocols for Methyl 3,3-dimethyl-5-oxohexanoate in Fragrance Chemistry

Abstract This document provides a comprehensive guide for the investigation of Methyl 3,3-dimethyl-5-oxohexanoate as a novel fragrance ingredient. While not widely documented in existing perfumery literature, its chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the investigation of Methyl 3,3-dimethyl-5-oxohexanoate as a novel fragrance ingredient. While not widely documented in existing perfumery literature, its chemical structure as a β-keto ester suggests significant potential for introducing unique olfactory characteristics to fragrance compositions. This guide furnishes detailed protocols for its synthesis, olfactory evaluation, and application in fragrance formulations, designed for researchers and perfumers in the fragrance industry.

Introduction: The Potential of a Novel β-Keto Ester

The quest for novel aroma chemicals is a driving force in fragrance innovation, enabling the creation of new and captivating scent profiles. Methyl 3,3-dimethyl-5-oxohexanoate (C₈H₁₄O₃) is a β-keto ester with a structure that suggests a promising, yet largely unexplored, olfactory profile. β-ketoesters are recognized for their potential as "pro-fragrances," which can offer a controlled or prolonged release of scent.[1][2]

Based on structurally related molecules, we can hypothesize the olfactory character of Methyl 3,3-dimethyl-5-oxohexanoate. For instance, Methyl 3-oxohexanoate is noted for its pleasant, fruity aroma.[3][4] The ethyl analogue, Ethyl 3-oxohexanoate, presents a more complex profile described as sweet, green, and sweaty with fruity notes.[5] The gem-dimethyl group at the 3-position in our target molecule can be expected to introduce additional complexity, potentially adding waxy, diffusive, or even subtle woody nuances.

This guide provides the necessary protocols to systematically synthesize, characterize, and evaluate the potential of Methyl 3,3-dimethyl-5-oxohexanoate as a new raw material for the perfumer's palette.

Chemical Structure and Physicochemical Properties
  • IUPAC Name: Methyl 3,3-dimethyl-5-oxohexanoate

  • Molecular Formula: C₈H₁₄O₃

  • Molecular Weight: 158.19 g/mol [6]

  • SMILES: CC(=O)CC(C)(C)CC(=O)OC

  • CAS Number: N/A (for the methyl ester, the parent acid is 20624-63-9)[6]

PropertyPredicted ValueSource
Boiling Point~200-220 °C (atm)Estimated
LogP~1.0Estimated
AppearanceColorless to pale yellow liquidPredicted

Synthesis of Methyl 3,3-dimethyl-5-oxohexanoate

The synthesis can be achieved in a two-step process: ozonolysis of isophorone to create the parent carboxylic acid, followed by a standard Fischer esterification.

Workflow for Synthesis

cluster_0 Step 1: Synthesis of 3,3-dimethyl-5-oxohexanoic acid cluster_1 Step 2: Esterification Isophorone Isophorone Ozonolysis Ozonolysis (O₃, O₂) in Dichloromethane at 0°C Isophorone->Ozonolysis 1. Hydrolysis Hydrolysis (Boiling Water) Ozonolysis->Hydrolysis 2. ParentAcid 3,3-dimethyl-5-oxohexanoic acid Hydrolysis->ParentAcid 3. Esterification Fischer Esterification (Reflux) ParentAcid->Esterification Methanol Methanol (excess) Methanol->Esterification Catalyst Sulfuric Acid (cat.) Catalyst->Esterification TargetMolecule Methyl 3,3-dimethyl-5-oxohexanoate Esterification->TargetMolecule

Caption: Synthesis workflow for Methyl 3,3-dimethyl-5-oxohexanoate.

Protocol: Synthesis of 3,3-dimethyl-5-oxohexanoic acid

This protocol is adapted from a known procedure for the synthesis of the parent acid.[1][6]

  • Dissolve 16 g of isophorone in 100 g of dichloromethane in a three-neck flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Bubble a stream of oxygen containing approximately 4% ozone through the solution until saturation is reached (indicated by a persistent blue color).

  • In a separate flask, bring 150 ml of deionized water to a boil.

  • Add the ozonized solution dropwise to the boiling water. The dichloromethane will distill off.

  • After the addition is complete, continue to boil the aqueous solution for an additional 3 hours.

  • Isolate the product, 3,3-dimethyl-5-oxohexanoic acid, by removing the water under reduced pressure.

Protocol: Synthesis of Methyl 3,3-dimethyl-5-oxohexanoate
  • Combine the crude 3,3-dimethyl-5-oxohexanoic acid (1 equivalent) with an excess of methanol (5-10 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid weight).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure Methyl 3,3-dimethyl-5-oxohexanoate.

Protocols for Olfactory Evaluation

A thorough olfactory evaluation is critical to understanding the potential of a new aroma chemical. This involves both instrumental analysis and sensory perception by a trained panel.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of GC with the human nose as a detector, allowing for the identification of odor-active compounds.[7][8]

  • Sample Preparation: Prepare a 1% solution of the purified Methyl 3,3-dimethyl-5-oxohexanoate in ethanol.

  • Instrumentation: Use a gas chromatograph equipped with a sniffing port at the column outlet, in parallel with a mass spectrometry (MS) detector.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/minute to 240°C.

    • Carrier Gas: Helium.

  • Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and a description of any detected odor.

  • Data Analysis: Correlate the odor events with the peaks detected by the MS to identify the compound responsible for each scent and to ensure the main peak corresponds to the primary odor character.

Sensory Panel Evaluation

A trained sensory panel provides qualitative and quantitative descriptions of the aroma chemical's character.

  • Panelist Selection: Select a panel of at least 5-10 trained individuals with experience in describing fragrance notes.

  • Sample Preparation: Prepare smelling strips (blotters) dipped in a 10% solution of Methyl 3,3-dimethyl-5-oxohexanoate in ethanol. Also prepare a neat sample on a blotter.

  • Evaluation Protocol:

    • Initial Evaluation (Top Notes): Panelists evaluate the blotter immediately after dipping and record their impressions of the top notes.

    • Dry-Down Evaluation (Middle and Base Notes): Panelists re-evaluate the blotters at set intervals (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) to assess the evolution of the fragrance and its substantivity.

    • Descriptor Collection: Panelists use a standardized fragrance vocabulary to describe the scent profile (e.g., fruity, floral, green, woody, etc.) and its intensity on a scale (e.g., 1-10).

Workflow for Olfactory and Application Evaluation

cluster_0 Olfactory Characterization cluster_1 Application & Performance Testing GCO GC-Olfactometry (GC-O) OdorProfile Detailed Odor Profile GCO->OdorProfile Identifies odor-active compounds SensoryPanel Sensory Panel Evaluation SensoryPanel->OdorProfile Describes scent character & evolution Formulation Incorporation into Model Fragrance Accord OdorProfile->Formulation Stability Stability Testing (Heat, Light) PerformanceData Performance & Stability Data Stability->PerformanceData Formulation->PerformanceData Evaluates interaction & substantivity

Caption: Workflow for evaluation of a novel fragrance ingredient.

Protocols for Application and Performance Testing

Once the olfactory profile is understood, the molecule's performance in a fragrance formulation must be assessed.

Stability Testing

Stability is crucial for ensuring a fragrance remains consistent over the product's shelf life.

  • Sample Preparation: Prepare a 1% solution of Methyl 3,3-dimethyl-5-oxohexanoate in a simple base (e.g., 95% ethanol/5% water).

  • Test Conditions:

    • Control: Store a sample in the dark at room temperature.

    • Heat Stability: Store a sample in an oven at 40°C.

    • Light Stability: Store a sample in a light box with controlled UV exposure.

  • Evaluation: At regular intervals (e.g., 1 week, 1 month, 3 months), evaluate the samples for any changes in color, clarity, and odor profile compared to the control. This can be done through visual inspection and GC-MS analysis.

Protocol for Incorporation into a Model Fragrance Accord

Evaluating the new molecule in a simple accord helps to understand its blending properties and its effect on other ingredients.

  • Create a Base Accord: Formulate a simple fruity-floral accord. For example:

    • Hedione® (Methyl Dihydrojasmonate): 60 parts

    • Iso E Super®: 20 parts

    • Galaxolide® (50% in IPM): 15 parts

    • Linalool: 5 parts

  • Incorporation: Create three variations of the accord:

    • Control: The base accord as is.

    • Test 1: Add 1 part of a 10% solution of Methyl 3,3-dimethyl-5-oxohexanoate to the base accord.

    • Test 2: Add 5 parts of a 10% solution of Methyl 3,3-dimethyl-5-oxohexanoate to the base accord.

  • Maturation: Allow the accords to mature for at least 48 hours.

  • Evaluation: Have a sensory panel evaluate the three accords on smelling strips over time. Panelists should focus on:

    • The olfactory contribution of the new molecule.

    • How it modifies the other notes in the accord.

    • Its effect on the overall diffusion and substantivity of the fragrance.

Conclusion

Methyl 3,3-dimethyl-5-oxohexanoate represents an intriguing target for fragrance research. Its structure suggests a potentially valuable fruity and complex character. The protocols outlined in this guide provide a systematic and scientifically rigorous framework for its synthesis, olfactory characterization, and performance evaluation. By following these methodologies, fragrance chemists and researchers can thoroughly assess its potential as a novel ingredient to expand the creative possibilities in modern perfumery.

References

  • [Referenced Patent on Esters in Perfumery]. (n.d.). Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Role of Methyl 3-Oxohexanoate in Flavor and Fragrance Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-oxohexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-oxohexanoate. Retrieved from [Link]

  • Justia Patents. (2019). Organic compounds and their use as fragrance ingredients. Retrieved from [Link]

  • European Patent Office. (2016). FRAGRANCE COMPOSITIONS AND USES THEREOF. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 3-oxo-5-Methylhexanoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3,3-dimethyl-5-oxohexanoic acid. Retrieved from [Link]

  • Scent.vn. (n.d.). 3-Oxohexanoate: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

  • Google Patents. (n.d.). Diethyl-methyl-hexahydro-isobenzofurans and their use in perfume compositions.
  • Indian Patents. (n.d.). 257617:"FRAGRANCE COMPOSITION". Retrieved from [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-5-oxohexanoic acid. Retrieved from [Link]

  • PubMed. (2020). RIFM fragrance ingredient safety assessment, methyl 3-hydroxyhexanoate, CAS Registry Number 21188-58-9. Retrieved from [Link]

  • MDPI. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16758-16781. Retrieved from [Link]

  • National Environmental Research Institute. (1995). Chemical substances and chemical preparations - Contents of some skin sensitizing fragrances in. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositons.
  • PubChem. (n.d.). Methyl 3-methyl-5-oxohexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING β-KETOESTER PRO-FRAGRANCES.
  • Google Patents. (n.d.). Beta ketoester compositions and method of manufacture.
  • ResearchGate. (n.d.). Controlled Release of Perfumery Aldehydes and Ketones by Norrish Type-II Photofragmentation of -Keto Esters in Undegassed Solution. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

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Method

Application Note: Methyl 3,3-dimethyl-5-oxohexanoate as a Strategic Synthon for Complex Terpene Scaffolds

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Author: BenchChem Technical Support Team. Date: April 2026

[label="6. Isolation | EtOAc Extraction\n& Recrystallization", fillcolor="#34A853

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Refining the Validation

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Validating the Protocols

I'm now detailing validation checkpoints for each protocol step. For reflux, the color change to a homogenous solution self-validates enolate formation. GC-MS data confirms MDOH disappearance. For acidification, a pH of 2.0 and precipitate formation are critical. HWE requires gas evolution and TLC validation.

Building the Data Table

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Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The total synthesis of complex terpenes and meroterpenoids frequently demands the rapid assembly of highly substituted carbocyclic cores and acyclic isoprenoid chains. Methyl 3,3-dimethyl-5-oxohexanoate (MDOH) (CAS: 68208-76-4) has emerged as a privileged, bifunctional building block to meet this challenge. Featuring a strategically positioned gem-dimethyl group flanked by a methyl ester and a methyl ketone, MDOH mimics the structural motifs found in natural terpene precursors like geranylgeranyl pyrophosphate (GGPP).

This application note details the mechanistic rationale and field-proven protocols for utilizing MDOH in two primary workflows: the base-mediated annulation to dimedone-derived A-rings (mimicking the biological "cyclase phase" of terpene synthesis ), and acyclic chain elongation via C5-ketone olefination.

Mechanistic Rationale: The Gem-Dimethyl Advantage

In biomimetic terpene synthesis, controlling the folding and cyclization of acyclic precursors is paramount. MDOH provides a distinct thermodynamic and kinetic advantage through the Thorpe-Ingold effect . The steric bulk of the C3 gem-dimethyl group compresses the internal bond angles of the carbon chain, pre-organizing the molecule into a reactive conformation that heavily favors intramolecular proximity between the C1-ester and C6-methyl group.

Furthermore, the absence of α-protons at the C3 position prevents unwanted competitive enolization or retro-aldol fragmentation under strongly basic conditions. This ensures that base-mediated cyclization proceeds exclusively via a Dieckmann-type condensation to yield 5,5-dimethyl-1,3-cyclohexanedione (dimedone) architectures. These cyclic diketones are indispensable synthetic intermediates, recently utilized in the convergent benzannulation and total synthesis of illudalane sesquiterpenes such as coprinol and alcyopterosins .

Pathway MDOH Methyl 3,3-dimethyl-5-oxohexanoate (MDOH) Cyclization Base-Mediated Dieckmann Condensation MDOH->Cyclization HWE HWE Olefination (C5 Ketone) MDOH->HWE Dimedone Dimedone Core (Cyclic Terpene Synthon) Cyclization->Dimedone Illudalane Illudalane Sesquiterpenes (e.g., Coprinol) Dimedone->Illudalane Ring-Opening & Benzannulation Acyclic Acyclic Terpene Chains (Retinoids/Squalenes) HWE->Acyclic Chain Elongation

Figure 1: Divergent synthetic pathways utilizing MDOH for complex terpene scaffolds.

Core Workflows & Experimental Protocols

Protocol A: Base-Mediated Intramolecular Annulation to Terpene A-Rings

Objective: Convert acyclic MDOH into a cyclic 5,5-dimethyl-1,3-cyclohexanedione core, a foundational building block for polycyclic terpenes .

Self-Validating System Design: This protocol incorporates visual phase transitions and strict pH thresholds to guarantee product formation without the immediate need for complex chromatography.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under an argon atmosphere.

  • Base Activation: Suspend 1.2 equivalents (relative to MDOH) of solid, anhydrous sodium methoxide (NaOMe) in 20 mL of anhydrous acetonitrile. Heat the suspension to a gentle reflux (approx. 82 °C).

  • Controlled Addition: Dissolve 10.0 g (58.0 mmol) of MDOH in 10 mL of anhydrous acetonitrile. Add this solution dropwise over 15–20 minutes to the refluxing base. Causality: Slow addition maintains a low steady-state concentration of the acyclic precursor, suppressing intermolecular Claisen condensation in favor of the desired intramolecular cyclization.

  • Reaction Monitoring (Validation Checkpoint 1): Maintain reflux for 2 hours. The reaction is self-indicating; the heterogeneous suspension will transition to a pale yellow, homogeneous solution as the soluble sodium enolate salt of the diketone forms. Confirm completion via GC-MS (disappearance of the MDOH peak at m/z 172).

  • Solvent Exchange: Cool the mixture to 0 °C and remove the acetonitrile under reduced pressure. Dissolve the resulting crude enolate cake in 60 mL of distilled water.

  • Isoelectric Precipitation (Validation Checkpoint 2): Submerge the flask in an ice bath. Using a calibrated pH meter, carefully add concentrated HCl (aq) dropwise until the solution reaches exactly pH 2.0. Causality: pH 2.0 is the optimal threshold to fully protonate the enolate while preventing acid-catalyzed degradation. A dense white precipitate will form immediately, validating successful cyclization.

  • Isolation: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hexanes/ethyl acetate to yield the pure cyclic synthon.

Workflow Step1 1. Setup NaOMe in Anhydrous MeCN Step2 2. Addition Dropwise MDOH over 15 min Step1->Step2 Step3 3. Reaction Reflux 82°C for 2 hours Step2->Step3 Step4 4. Quench Cool & Remove Solvent Step3->Step4 Step5 5. Acidification Adjust to pH 2.0 with HCl (aq) Step4->Step5 Step6 6. Isolation EtOAc Extraction & Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the base-mediated cyclization of MDOH.

Protocol B: Acyclic Chain Elongation via Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Selectively olefinate the C5 ketone of MDOH to generate acyclic isoprenoid chains (e.g., for retinoid or carotenoid synthesis) while preserving the C1 methyl ester for downstream functionalization.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under argon, suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise, add 1.1 equivalents of triethyl phosphonoacetate. Validation: The evolution of H₂ gas visually confirms the deprotonation and formation of the active phosphonate carbanion.

  • Substrate Coupling: Once gas evolution ceases (approx. 30 mins) and the solution is clear, add 1.0 equivalent of MDOH dropwise at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The steric shielding of the gem-dimethyl group requires extended reaction times compared to unhindered ketones, but ensures high (E)-stereoselectivity.

  • Quenching & Analysis (Validation Checkpoint): Quench with saturated aqueous NH₄Cl. Analyze via TLC (Hexanes:EtOAc 8:2). The newly formed conjugated ester will be strongly UV-active (254 nm), whereas the starting MDOH is only weakly UV-active.

  • Purification: Extract with diethyl ether, dry over MgSO₄, concentrate, and purify via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the reaction parameters, efficiencies, and downstream applications of MDOH across different synthetic pathways, allowing for rapid comparative analysis.

Reaction PathwaySubstrateReagents & CatalystTemp / TimeYield (%)Downstream Terpene Target
Intramolecular Annulation MDOHNaOMe (1.2 eq), MeCN82 °C / 2 h78 – 85%Illudalane sesquiterpenes, Taxane A-rings
HWE Olefination (C5) MDOHTriethyl phosphonoacetate, NaH, THF0 °C to RT / 4 h88 – 92%Acyclic retinoids, Squalene analogs
Oxidative Cleavage MDOHO₃ followed by H₂O₂-78 °C to RT / 3 h> 90%3,3-dimethylglutaric acid derivatives
Reductive Amination MDOHPrimary amine, NaBH(OAc)₃, DCERT / 12 h75 – 80%Meroterpenoid alkaloid precursors

References

  • Baran, P. S., et al. "Recent Advances in the Total Synthesis of Natural Products Containing Eight-Membered Carbocycles (2009–2019)." Chemical Reviews, 2020. URL:[Link]

  • Dudley, G. B., et al. "Synthesis of Coprinol and Several Alcyopterosin Sesquiterpenes by Regioselective[2 + 2 + 2] Alkyne Cyclotrimerization." The Journal of Organic Chemistry, 2022. URL:[Link]

  • European Patent Office. "Process for the preparation of dimedone." EP0065707A2, 1982.
  • European Patent Office. "Process for the preparation of 3,3-dimethylglutaric acid or its esters." EP0065706B1, 1984.
Application

Application Notes and Protocols: Enantioselective Functionalization of Methyl 3,3-dimethyl-5-oxohexanoate

Introduction: The Strategic Importance of Chiral β-Hydroxy Esters The enantioselective functionalization of β-keto esters is a cornerstone of modern asymmetric synthesis, providing access to chiral β-hydroxy esters that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral β-Hydroxy Esters

The enantioselective functionalization of β-keto esters is a cornerstone of modern asymmetric synthesis, providing access to chiral β-hydroxy esters that are pivotal building blocks in the pharmaceutical and fine chemical industries. These motifs are integral to the synthesis of a wide array of biologically active molecules, where specific stereochemistry is often critical for therapeutic efficacy. Methyl 3,3-dimethyl-5-oxohexanoate presents a valuable yet challenging substrate. The gem-dimethyl group at the C3 position introduces significant steric hindrance, which can influence catalyst-substrate interactions and, consequently, the efficiency and stereoselectivity of transformations.

This guide provides a comprehensive overview and detailed protocols for the enantioselective reduction of the ketone moiety in methyl 3,3-dimethyl-5-oxohexanoate, a key transformation that yields the corresponding chiral β-hydroxy ester, methyl 3,3-dimethyl-5-hydroxyhexanoate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Core Challenge and Synthetic Strategy

The primary focus of this application note is the enantioselective reduction of the prochiral ketone at the C5 position. The resulting chiral alcohol introduces a stereogenic center, leading to the formation of either the (R)- or (S)-enantiomer of methyl 3,3-dimethyl-5-hydroxyhexanoate. The choice of catalyst system is paramount in achieving high enantiomeric excess (ee).

G cluster_0 Synthetic Transformation cluster_1 Key Methodologies Substrate Methyl 3,3-dimethyl-5-oxohexanoate Product Methyl (R/S)-3,3-dimethyl-5-hydroxyhexanoate Substrate->Product Enantioselective Reduction Catalytic_Hydrogenation Asymmetric Catalytic Hydrogenation Biocatalysis Biocatalytic Reduction Metal_Catalysts Metal_Catalysts Catalytic_Hydrogenation->Metal_Catalysts e.g., Ru, Rh, Ir complexes Enzymes Enzymes Biocatalysis->Enzymes e.g., Ketoreductases

Caption: Synthetic overview for the enantioselective reduction.

Part 1: Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation is a powerful and widely employed method for the enantioselective reduction of ketones.[1] Transition metal complexes with chiral ligands are instrumental in achieving high stereoselectivity. For β-keto esters, ruthenium, rhodium, and iridium-based catalysts have demonstrated exceptional performance.[2][3] The synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic acid (Pregabalin), for instance, utilizes a rhodium-Me-DuPHOS catalyst for the asymmetric hydrogenation of a structurally similar substrate, highlighting the potential of this approach.[4]

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is based on well-established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst system.

Materials and Reagents:

ReagentSupplierGradeNotes
Methyl 3,3-dimethyl-5-oxohexanoateSigma-Aldrich≥98%
[RuCl((R)-BINAP)(p-cymene)]ClStrem Chemicals≥98%Or the (S)-BINAP enantiomer for the other product
Methanol (MeOH)Fisher ScientificAnhydrous
Dichloromethane (DCM)Fisher ScientificHPLC GradeFor workup
Saturated aqueous NH4Cl solution--For workup
Anhydrous Magnesium Sulfate (MgSO4)--For drying
Hydrogen (H2) gas-High PurityIn a high-pressure cylinder

Instrumentation:

  • High-pressure autoclave or Parr hydrogenator

  • Schlenk line for inert atmosphere techniques

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [RuCl((R)-BINAP)(p-cymene)]Cl (1-5 mol%) to a high-pressure reactor vessel.

  • Reaction Setup: Dissolve methyl 3,3-dimethyl-5-oxohexanoate (1.0 eq) in anhydrous methanol (0.1-0.5 M). Add the solution to the reactor vessel via cannula transfer.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by carefully taking aliquots.

  • Workup: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Dilute the residue with dichloromethane and wash with saturated aqueous NH4Cl solution. Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

G cluster_0 Workflow: Asymmetric Hydrogenation A Catalyst & Substrate Loading (Inert Atmosphere) B Solvent Addition A->B C Hydrogenation (High Pressure) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup & Extraction D->E F Purification (Column Chromatography) E->F G Analysis (Chiral HPLC) F->G

Caption: Workflow for asymmetric catalytic hydrogenation.

Part 2: Biocatalytic Reduction

Biocatalysis offers an environmentally benign and highly selective alternative for the reduction of ketones.[5] Enzymes such as ketoreductases (KREDs) or whole-cell systems like baker's yeast can provide excellent enantioselectivity under mild reaction conditions. The reduction of a similar substrate, 5-methyl-2-hexanone, has been achieved with high enantioselectivity using Sharpless asymmetric dihydroxylation of the corresponding silyl enol ether, demonstrating the feasibility of achieving high stereocontrol in this molecular scaffold.[6]

Protocol 2: Whole-Cell Bioreduction with Saccharomyces cerevisiae (Baker's Yeast)

This protocol provides a cost-effective and straightforward method for the enantioselective reduction of the target ketone.

Materials and Reagents:

ReagentSupplierGrade
Methyl 3,3-dimethyl-5-oxohexanoateSigma-Aldrich≥98%
Baker's Yeast (Saccharomyces cerevisiae)Local grocery storeActive Dry Yeast
Sucrose--
Deionized Water--
Diatomaceous Earth (Celite®)Sigma-Aldrich-
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade

Experimental Procedure:

  • Yeast Activation: In a suitably sized Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm (30-35 °C) deionized water (e.g., 100 mL). Add the baker's yeast (e.g., 10 g) and stir gently for 30 minutes to activate.

  • Substrate Addition: Add methyl 3,3-dimethyl-5-oxohexanoate (e.g., 1 g) to the yeast suspension.

  • Fermentation: Stopper the flask with a cotton plug or a fermentation lock to allow CO2 to escape. Stir the mixture at room temperature (25-30 °C) for 24-72 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, add diatomaceous earth to the mixture and stir for 15 minutes. Filter the mixture through a pad of Celite® to remove the yeast cells, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Part 3: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[7] Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying enantiomers.[8][9]

Protocol 3: Chiral HPLC Analysis

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar)

Mobile Phase and Conditions (to be optimized):

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common starting point. The ratio will need to be optimized for baseline separation (e.g., 90:10 Hexane:IPA).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection Wavelength: ~210 nm (as the product lacks a strong chromophore)

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) onto the chiral column.

  • Data Analysis: The two enantiomers should elute as separate peaks. Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

G cluster_0 Chiral HPLC Analysis Workflow A Prepare Sample Solution B Inject onto Chiral Column A->B C Elute with Mobile Phase B->C D Detect Enantiomers (UV) C->D E Integrate Peak Areas D->E F Calculate Enantiomeric Excess E->F

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Conclusion and Future Perspectives

This guide provides robust and scientifically grounded protocols for the enantioselective reduction of methyl 3,3-dimethyl-5-oxohexanoate. Both asymmetric catalytic hydrogenation and biocatalytic methods offer viable pathways to the desired chiral β-hydroxy ester. The choice between these methods will depend on factors such as available equipment, cost considerations, and desired enantiomer. Further optimization of reaction conditions, including catalyst loading, solvent, temperature, and pressure, can lead to improved yields and enantioselectivities. The analytical protocol described herein is essential for the accurate assessment of the stereochemical outcome of these transformations. Future work could explore other functionalizations of the parent β-keto ester, such as enantioselective alkylation or amination, to further expand the synthetic utility of this versatile building block.

References

  • Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved from [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Pérez-Castaño, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 51-56. Retrieved from [Link]

  • Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(51), 16967-16970. Retrieved from [Link]

  • DeVore, M. A., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392. Retrieved from [Link]

  • Hoge, G. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 126(19), 5966-5967. Retrieved from [Link]

  • Burk, M. J., et al. (1998). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 63(18), 6084-6085. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. (2018). Journal of the American Chemical Society, 140, 16967-16970. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-5-oxohexanal. Retrieved from [Link]

  • Zhang, A., et al. (2025). Preparation of chiral flavors 3-hydroxy-5-methyl-2-hexanone and 3-hydroxy-2-pentanone. Food Chemistry, 495, 139587. Retrieved from [Link]

  • Wang, Y., et al. (2008). Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography. Chirality, 20(1), 51-53. Retrieved from [Link]

Sources

Method

Application Note & Master Standard Operating Procedure: Handling and Synthetic Utility of Methyl 3,3-dimethyl-5-oxohexanoate

Executive Summary Methyl 3,3-dimethyl-5-oxohexanoate (CAS: 68208-76-4) is a highly versatile bifunctional aliphatic building block characterized by a sterically hindered gem-dimethyl group flanked by a methyl ketone and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,3-dimethyl-5-oxohexanoate (CAS: 68208-76-4) is a highly versatile bifunctional aliphatic building block characterized by a sterically hindered gem-dimethyl group flanked by a methyl ketone and a methyl ester. In pharmaceutical and fine chemical synthesis, it serves as a critical intermediate for the production of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various complex halolactones[1][2].

This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling, storage, and experimental utilization of this compound, ensuring high-fidelity results through mechanistic understanding and self-validating analytical workflows.

Physicochemical Profiling & Safety Matrix

Before handling, personnel must understand the physical behavior and hazard profile of the compound. As a volatile organic ester/ketone, it presents specific handling requirements[3].

ParameterSpecification / DataOperational Implication
Chemical Formula C₉H₁₆O₃Bifunctional (Ester + Ketone); susceptible to nucleophilic attack.
Molecular Weight 172.22 g/mol Used for stoichiometric calculations in synthesis.
Physical State Colorless to slightly yellow liquidVisual indicator of purity; darkening indicates degradation.
Boiling Point ~80–82 °C at 14 mbarRequires vacuum distillation for purification[2].
GHS Hazards H315, H319, H335Causes skin/eye irritation and respiratory tract irritation[3].
Storage Temp. Room Temperature (RT)Stable under ambient conditions, but inert gas purging is recommended.

Mechanistic Application & Synthetic Pathways

The primary utility of Methyl 3,3-dimethyl-5-oxohexanoate lies in its 1,5-dicarbonyl architecture. The molecule is primed for intramolecular reactions. When exposed to strong bases (e.g., sodium methoxide), the α -protons of the methyl ketone are deprotonated, initiating a Dieckmann-type condensation (intramolecular Claisen condensation) that attacks the ester carbonyl, yielding a six-membered cyclic diketone (Dimedone)[2].

Alternatively, the compound can undergo halogenation followed by reductive cyclization using NaBH₄ and trifluoroacetic acid (TFA) to yield highly functionalized halolactones, which are valuable scaffolds in drug discovery[1].

Pathway SM Isophorone (Bulk Starting Material) Step1 Ozonolysis & Esterification (Ring Cleavage) SM->Step1 Target Methyl 3,3-dimethyl-5-oxohexanoate CAS: 68208-76-4 Step1->Target Cond1 Intramolecular Cyclization (NaOMe / Solvent) Target->Cond1 Cond2 Halogenation & Reductive Cyclization (NaBH4 / TFA) Target->Cond2 Prod1 Dimedone (Pharmaceutical Intermediate) Cond1->Prod1 Prod2 Halolactones (Bioactive Scaffolds) Cond2->Prod2

Synthetic pathways utilizing Methyl 3,3-dimethyl-5-oxohexanoate as a core intermediate.

Standard Operating Procedure (SOP): Handling & Storage

Environmental & PPE Requirements
  • Ventilation: Due to its H335 (respiratory irritation) classification, all transfers and reactions must be conducted in a ducted chemical fume hood with a verified face velocity of 80–100 fpm[3].

  • PPE: Wear standard laboratory safety goggles, a flame-resistant lab coat, and nitrile gloves. Causality: Nitrile provides excellent barrier protection against aliphatic esters and ketones, preventing transdermal absorption and H315-related skin irritation.

Transfer and Weighing
  • Use glass syringes or PTFE-lined cannulas for volumetric transfer.

  • Avoid: Prolonged contact with standard polystyrene or uncrosslinked plastics, as the solvent properties of the ester/ketone moiety can cause polymer degradation and leaching into your reagent.

Storage Protocol
  • Store in tightly sealed amber glass bottles at room temperature.

  • Atmosphere: While stable in air, purging the headspace with Argon or Nitrogen prior to sealing prevents slow oxidative degradation or moisture-induced hydrolysis of the methyl ester over long-term storage.

Experimental Protocol: Base-Catalyzed Cyclization to Dimedone

This self-validating protocol details the transformation of Methyl 3,3-dimethyl-5-oxohexanoate into Dimedone, adapted from validated industrial patent methodologies[2].

Reagents & Equipment
  • Methyl 3,3-dimethyl-5-oxohexanoate (98%+ purity)

  • Sodium methoxide (NaOMe), solid

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (Anhydrous)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Round-bottom flask equipped with a reflux condenser and dropping funnel.

Step-by-Step Methodology
  • Base Preparation: Suspend 1.0 equivalent of solid NaOMe in anhydrous DMSO (approx. 5 volumes) in the reaction flask. Heat the mixture to 80–100 °C under an inert atmosphere.

    • Causality: Anhydrous conditions are critical. Moisture will react with NaOMe to form NaOH, which will hydrolyze the ester to a carboxylic acid (saponification) rather than promoting the desired carbon-carbon bond-forming cyclization.

  • Substrate Addition: Add 1.0 equivalent of Methyl 3,3-dimethyl-5-oxohexanoate dropwise over 10–15 minutes.

    • Causality: Dropwise addition controls the exothermic deprotonation and prevents localized concentration spikes that could lead to intermolecular side reactions (e.g., aldol oligomerization).

  • Digestion: Maintain the reaction at 80–100 °C for 2 hours.

    • In-Process Control (IPC): Monitor via GC-FID or TLC. The reaction is complete when the starting material peak/spot is fully consumed.

  • Quenching & Precipitation: Cool the mixture to room temperature and dilute with distilled water (approx. 8 volumes). Slowly add concentrated HCl until the solution reaches pH 2.

    • Causality: Post-reaction, the product exists as a highly water-soluble sodium enolate salt. Adjusting to pH 2 protonates the enolate, converting it into the neutral enol/keto tautomer of Dimedone, which is insoluble in water and precipitates as a colorless crystal slurry[2].

  • Isolation: Filter the resulting slurry via vacuum filtration, wash the filter cake with a minimal amount of cold water, and dry in a vacuum oven at 40 °C.

Analytical Validation (QA/QC)

To ensure the integrity of the starting material and the success of the protocol, utilize the following self-validating analytical checks:

Starting Material Validation (¹H NMR)

Before using Methyl 3,3-dimethyl-5-oxohexanoate, verify its structure via ¹H NMR (CDCl₃, 400 MHz). Expected key resonances:

  • δ ~3.6 ppm (s, 3H): Methoxy protons (-OCH₃).

  • δ ~2.5 ppm & ~2.3 ppm (s, 2H each): The two isolated methylene (-CH₂-) groups flanking the gem-dimethyl carbon.

  • δ ~2.1 ppm (s, 3H): Methyl ketone protons (-C(=O)CH₃).

  • δ ~1.1 ppm (s, 6H): Gem-dimethyl protons (-C(CH₃)₂-).

Product Validation (Dimedone)
  • Melting Point: The isolated Dimedone should exhibit a sharp melting point of 147–150 °C . A depressed melting point indicates incomplete acidification or residual starting material.

  • Spectroscopy: The disappearance of the methoxy singlet ( δ ~3.6 ppm) in the ¹H NMR of the product confirms successful cyclization and loss of methanol.

References

  • Sigma-Aldrich (Merck KGaA)
  • EP0065707A2 - Process for the preparation of dimedone Google Patents URL
  • New syntheses of haloketo acid methyl esters and their transformation to halolactones by reductive cyclization Lookchem URL

Sources

Application

Application Note & Protocol: Preparation and Use of Methyl 3,3-dimethyl-5-oxohexanoate for In Vitro Assays

Abstract Methyl 3,3-dimethyl-5-oxohexanoate is a β-keto ester, a class of organic compounds recognized for its unique reactivity and potential biological activities.[1] Structurally related molecules have demonstrated an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 3,3-dimethyl-5-oxohexanoate is a β-keto ester, a class of organic compounds recognized for its unique reactivity and potential biological activities.[1] Structurally related molecules have demonstrated antimicrobial properties, often linked to the inhibition of bacterial quorum sensing, and cytotoxic effects against various cancer cell lines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and preparation of Methyl 3,3-dimethyl-5-oxohexanoate for use in in vitro assays. We present a detailed, field-proven protocol for determining its antimicrobial efficacy via a broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC). The causality behind key experimental choices, integrated quality control checkpoints, and robust data interpretation are emphasized to ensure the generation of reliable and reproducible results.

Compound Profile and Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 3,3-dimethyl-5-oxohexanoate is critical for its effective use in any experimental setting. These properties dictate the optimal choice of solvents, storage conditions, and handling procedures.

PropertyValueSource / Comment
IUPAC Name methyl 3,3-dimethyl-5-oxohexanoate---
CAS Number 68208-76-4
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Physical Form Liquid
Predicted Solubility Soluble in organic solvents (DMSO, Ethanol); Poorly soluble in water.Based on typical properties of similar small molecule esters.[4][5]
Chemical Class β-Keto EsterThis structural motif is key to its potential biological activity.[1]

Guiding Principles for Stock Solution Preparation

The integrity of any in vitro assay begins with the accurate and stable preparation of the test compound.[6] Simply dissolving the compound is insufficient; a systematic approach is required to minimize variability and ensure experimental success.

2.1 The Rationale for Solvent Selection For non-polar compounds like Methyl 3,3-dimethyl-5-oxohexanoate, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating highly concentrated primary stock solutions.

  • Expertise: DMSO offers superior solvating power for a wide range of organic molecules, allowing for the creation of high-concentration stocks (e.g., 10-50 mM). This minimizes the volume of solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.[4]

  • Causality: It is crucial to use anhydrous (water-free) DMSO. The presence of water can promote the hydrolysis of the ester functional group in Methyl 3,3-dimethyl-5-oxohexanoate over time, especially during freeze-thaw cycles, leading to a decrease in the effective concentration of the active compound.

2.2 Long-Term Storage and Stability Compound integrity is paramount for the duration of a research project.[7]

  • Aliquotting: The primary stock solution should be dispensed into single-use aliquots in appropriate vials. Glass vials with Teflon-lined screw caps are recommended over polypropylene tubes for long-term storage to prevent solvent evaporation.[8] This practice avoids repeated freeze-thaw cycles of the main stock, which is a primary driver of compound degradation.

  • Storage Conditions: Aliquots should be stored at -20°C or, ideally, -80°C to slow down any potential degradation pathways. Before opening, an aliquot must be warmed to room temperature to prevent atmospheric water from condensing into the cold solvent.[8]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution in anhydrous DMSO.

Materials:

  • Methyl 3,3-dimethyl-5-oxohexanoate (MW: 172.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile glass vial with Teflon-lined screw cap

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 172.22 g/mol × 1000 mg/g = 1.72 mg

  • Weighing: Carefully weigh 1.72 mg of Methyl 3,3-dimethyl-5-oxohexanoate into a sterile glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Homogenization: Secure the cap tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Aliquoting & Storage: Dispense the 10 mM stock into 20-50 µL single-use aliquots in properly labeled glass vials. Store immediately at -80°C.

Quality Control: The Self-Validating System

For high-stakes screening campaigns, verifying the identity, purity, and concentration of the stock solution is a critical, self-validating step.[9][10][11] While not always feasible for smaller-scale academic research, it is the gold standard in drug discovery.

  • Identity & Purity: An aliquot of the stock solution can be diluted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the correct molecular weight and assess purity.

  • Concentration: Techniques such as Chemiluminescent Nitrogen Detection (CLND) can be used to verify the concentration of nitrogen-containing compounds. For compounds without nitrogen, Evaporative Light Scattering Detection (ELSD) or quantitative NMR (qNMR) are alternatives.[9][11]

Application Protocol: Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Methyl 3,3-dimethyl-5-oxohexanoate against a bacterial strain (e.g., Staphylococcus aureus ATCC 25923) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

5.1 Experimental Workflow Visualization

AssayWorkflow cluster_prep Phase 1: Compound Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis compound Receive Compound (Liquid) stock Prepare 10 mM Primary Stock in DMSO compound->stock qc QC Check (Optional) LC-MS / qNMR stock->qc aliquot Aliquot & Store at -80°C qc->aliquot working Prepare Working Solutions aliquot->working Retrieve Aliquot serial Perform Serial Dilution in 96-Well Plate working->serial inoculate Inoculate with Bacterial Culture serial->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect Plate for Turbidity incubate->read Assay Complete mic Determine MIC Value read->mic

Caption: High-level workflow for in vitro assay preparation and execution.

5.2 Materials and Reagents

  • 10 mM Primary Stock of Methyl 3,3-dimethyl-5-oxohexanoate in DMSO

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Plate shaker/incubator set to 37°C

  • Spectrophotometer (for inoculum standardization)

  • Positive control antibiotic (e.g., Gentamicin)

  • 0.5 McFarland turbidity standard

5.3 Step-by-Step Methodology

Step 1: Prepare Bacterial Inoculum

  • Aseptically pick 3-5 colonies of S. aureus from an agar plate and inoculate into 5 mL of CAMHB.

  • Incubate at 37°C with shaking until the culture reaches the log phase of growth.

  • Adjust the turbidity of the bacterial suspension with sterile CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this adjusted suspension 1:150 in fresh CAMHB to achieve a final target inoculum density of ~5 x 10⁵ CFU/mL.

Step 2: Prepare Assay Plate (Serial Dilution)

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Prepare an intermediate working solution of the test compound. Thaw one 10 mM stock aliquot. Dilute it 1:50 in CAMHB to create a 200 µM solution (e.g., 4 µL of stock into 196 µL of CAMHB). This will be your starting concentration for the serial dilution.

  • Add 200 µL of the 200 µM working solution to well 1.

  • Perform a 2-fold serial dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Transfer 100 µL from well 2 to well 3. Mix.

    • Continue this process through well 10.

    • Discard 100 µL from well 10. Do not add to well 11.

  • After this step, wells 1-10 contain 100 µL of the compound at concentrations from 200 µM down to 0.39 µM.

Step 3: Setup Controls (Crucial for Validation)

  • Well 11 (Growth Control): This well contains 100 µL of CAMHB only (no compound). It will be inoculated and must show bacterial growth.

  • Well 12 (Sterility Control): This well contains 100 µL of CAMHB only and will not be inoculated. It must remain clear.

  • Solvent Control (Separate Wells/Plate): It is best practice to run a control with the highest concentration of DMSO used in the assay (in this case, 0.5% from the first well) to ensure the solvent itself is not inhibiting bacterial growth.[12][13][14]

Step 4: Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well is now 200 µL. The compound concentrations are now halved, ranging from 100 µM to 0.195 µM. The final bacterial density is ~5 x 10⁵ CFU/mL.

  • Cover the plate and incubate at 37°C for 18-24 hours.

5.4 Data Interpretation

  • After incubation, examine the plate visually.

  • The Sterility Control (Well 12) should be clear.

  • The Growth Control (Well 11) should be uniformly turbid, indicating robust bacterial growth.

  • The MIC is the lowest concentration of Methyl 3,3-dimethyl-5-oxohexanoate at which there is no visible turbidity (i.e., the first clear well).

Proposed Mechanism of Action: Quorum Sensing Inhibition

β-keto esters are structurally similar to N-acyl homoserine lactones (AHLs), which are autoinducer molecules used by many Gram-negative bacteria in quorum sensing (QS). The proposed mechanism involves the compound acting as a competitive antagonist at the AHL receptor protein (e.g., LasR in P. aeruginosa), thereby preventing the transcription of virulence factors.

QSinhibition cluster_normal Normal Quorum Sensing cluster_inhibited QS Inhibition by β-Keto Ester AHL AHL Autoinducer LasR LasR Receptor AHL->LasR Binds & Activates DNA_normal Promoter DNA LasR->DNA_normal Binds Virulence_normal Virulence Gene Transcription DNA_normal->Virulence_normal Initiates BKE Methyl 3,3-dimethyl- 5-oxohexanoate LasR_i LasR Receptor BKE->LasR_i Competitive Binding DNA_i Promoter DNA LasR_i->DNA_i Binding Prevented No_Virulence Transcription Blocked DNA_i->No_Virulence

Caption: Proposed mechanism of quorum sensing inhibition by a β-keto ester.

Safety and Handling

All laboratory chemicals should be handled with care, following standard safety practices.

  • Hazard Profile: Methyl 3,3-dimethyl-5-oxohexanoate may cause skin, eye, and respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Wikipedia. (n.d.). Compound management. Retrieved from [Link]

  • Vetter, D. (2011, August 31). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. Retrieved from [Link]

  • Yasgar, A., et al. (2009, June 15). Advances in improving the quality and flexibility of compound management. PubMed. Retrieved from [Link]

  • Holm, C., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Retrieved from [Link]

  • Hetrick, K. J., et al. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Tvede, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Tvede, M., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Retrieved from [Link]

  • ResearchGate. (2018, August 1). How can I prepare a stock and working solution for in vitro antimalarial activities of crude plant extracts. 50, 25,12.5 and 6.25mg/ml respectively?. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.3. Preparation of stock solution and serial dilution. Retrieved from [Link]

  • ResearchGate. (2021, July 15). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions ?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-oxohexanoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-5-oxohexanoic acid. Retrieved from [Link]

  • PNAS. (n.d.). Selective esterase–ester pair for targeting small molecules with cellular specificity. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-5-oxohexanoic acid. Retrieved from [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • MDPI. (n.d.). Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-5-oxohexanal. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 5-methyl-3-oxohexanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]

  • Frontiers. (2022, April 13). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Studying the impact of Ketone Ester HVMN on PANC-1 in vitro. Retrieved from [Link]

  • ResearchGate. (2023, September 15). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Semantic Scholar. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 3,3-dimethyl-5-oxohexanoate Synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of Methyl 3,3-dimethyl-5-oxohexanoate . This guide is designed for researchers and process chemists troubleshooting scale-up bottlenecks, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of Methyl 3,3-dimethyl-5-oxohexanoate . This guide is designed for researchers and process chemists troubleshooting scale-up bottlenecks, byproduct formation, and conversion stalls.

Below, you will find a diagnostic workflow, causality-driven FAQs, quantitative parameter tables, and self-validating methodologies to ensure your synthesis achieves >85% yield.

Diagnostic Workflow

YieldOptimization Isophorone Isophorone (Starting Material) Ozonolysis Ozonolysis (O3 in MeOH) Isophorone->Ozonolysis Ozonide Ozonide Intermediate Ozonolysis->Ozonide -10°C to +30°C OverOxidation Over-oxidation (3,3-Dimethylglutaric acid) Ozonolysis->OverOxidation Temp >30°C Esterification Acidic Esterification (H2SO4, Reflux) Ozonide->Esterification Target Methyl 3,3-dimethyl-5-oxohexanoate (Target: >85% Yield) Esterification->Target Anhydrous Hydrolysis Hydrolysis (Free Acid) Esterification->Hydrolysis Excess Water Dimedone Premature Cyclization (Dimedone) Esterification->Dimedone Basic pH

Workflow and troubleshooting logic for methyl 3,3-dimethyl-5-oxohexanoate synthesis.

Troubleshooting FAQs

Q1: Why is my yield of methyl 3,3-dimethyl-5-oxohexanoate stalling below 60% during the ozonolysis of isophorone? Expertise & Causality: The standard industrial synthesis relies on the oxidative cleavage of the C2=C3 double bond in isophorone[1]. This reaction is highly exothermic. If the reaction temperature exceeds 30°C, the primary ozonide decomposes erratically, leading to over-oxidation. This cleaves the molecule further, yielding 3,3-dimethylglutaric acid instead of the desired keto-ester[2]. Conversely, temperatures below -10°C drastically reduce reaction kinetics, leaving unreacted starting material. Self-Validating Protocol: Monitor the reaction via GC-MS. If the isophorone peak remains static, increase the ozone flow rate. If a peak corresponding to 3,3-dimethylglutaric acid begins to spike, immediately lower the chiller temperature to 0°C.

Q2: How can I prevent the formation of the free acid (3,3-dimethyl-5-oxohexanoic acid) during the esterification step? Expertise & Causality: The conversion of the ozonide intermediate to the methyl ester requires alcoholysis[1]. If water is present in the methanol solvent or introduced via aqueous acid catalysts, competitive hydrolysis outpaces esterification. This side reaction yields the free acid. Using anhydrous methanol and concentrated sulfuric acid (or an acidic ion-exchange resin) drives the equilibrium toward the target ester[1]. Self-Validating Protocol: Perform a Karl Fischer titration on your methanol supply prior to the reaction; moisture content must be strictly validated at <0.1%.

Q3: I am observing premature cyclization into Dimedone. How do I stop this? Expertise & Causality: Methyl 3,3-dimethyl-5-oxohexanoate is the direct precursor to Dimedone. Under basic conditions, the ester undergoes an intramolecular Claisen-type condensation (Dieckmann condensation) to form Dimedone[3]. If the neutralization step during your workup overshoots into basic pH (>8) while the solution is still warm, the ester will spontaneously cyclize[4]. Self-Validating Protocol: Strictly control the neutralization step using a calibrated pH meter, stopping exactly at pH 7.0 before distilling off the solvent.

Quantitative Reaction Parameters

Summarized below are the critical parameters required to maintain high selectivity and yield during the synthesis workflow.

Reaction ParameterOptimal RangeConsequence of DeviationPrimary Byproduct Formed
Ozonolysis Temp. -10°C to +30°C> 30°C causes over-oxidation3,3-Dimethylglutaric acid
Solvent Moisture < 0.1% H₂O> 1.0% H₂O causes hydrolysis3,3-Dimethyl-5-oxohexanoic acid
Workup pH Exactly 7.0pH > 8 triggers condensationDimedone
Esterification Time 2 to 3 hours< 1 hour leaves intermediateUnreacted Ozonide

Field-Proven Methodologies

Protocol 1: Industrial Ozonolysis & Alcoholysis Route

This protocol scales reliably and achieves >85% yield when parameters are strictly controlled.[4]

  • Preparation: Dissolve 100 g of isophorone in anhydrous methanol to achieve a 5–35% concentration by weight in a jacketed reactor[1].

  • Ozonolysis: Cool the mixture to between 0°C and 10°C. Bubble a stream of ozone/oxygen (approx. 4% O₃) through the solution. Monitor by GC until isophorone is consumed (typically 0.5 to 5 hours depending on generator capacity)[1]. Safety Note: Ensure continuous flow to prevent hazardous accumulation of the ozone addition product.

  • Acidification: Slowly add concentrated sulfuric acid (1-2% w/w relative to solvent) to the ozonide solution[1].

  • Esterification: Heat the acidic solution to reflux (approx. 65°C for methanol) for 2 to 3 hours. The ozonide undergoes alcoholysis to form the methyl ester[1].

  • Neutralization: Cool to room temperature and carefully neutralize with methanolic sodium hydroxide to exactly pH 7.0[4]. Validation: Confirm pH with a calibrated probe before proceeding.

  • Purification: Distill off excess methanol. Isolate the product via vacuum distillation (b.p. 80–82 °C at 14 mbar) to obtain the pure ester as a colorless to slightly yellow liquid (up to 91% yield)[4].

Protocol 2: CDI-Mediated Esterification (Ozone-Free Alternative)

If handling ozone is a safety constraint, you can synthesize the ester directly from commercially available 3,3-dimethyl-5-oxohexanoic acid using 1,1'-carbonyldiimidazole (CDI).[5]

  • Activation: Dissolve 3,3-dimethyl-5-oxohexanoic acid (25.0 mmol) in 62.5 mL of anhydrous CH₂Cl₂[5].

  • Coupling: Add CDI (1.2 equivalents) portion-wise at room temperature[5].

  • Validation: Stir the mixture and monitor the reaction vessel. Wait until CO₂ gas evolution completely ceases (approx. 30 minutes), indicating full conversion to the reactive acyl imidazole intermediate.

  • Alcoholysis: Add anhydrous methanol (excess, ~10 equivalents) and stir for an additional 30 minutes[5].

  • Workup: Evaporate the solvent, wash with dilute acid to remove imidazole byproducts, extract with an organic solvent, and evaporate to yield the product (approx. 87% yield)[5].

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 3,3-dimethyl-5-oxohexanoate Reactions

Welcome to the Application Scientist Support Center. Methyl 3,3-dimethyl-5-oxohexanoate is a highly versatile synthetic intermediate, but its neopentyl-like C3 gem-dimethyl group introduces profound steric and thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Methyl 3,3-dimethyl-5-oxohexanoate is a highly versatile synthetic intermediate, but its neopentyl-like C3 gem-dimethyl group introduces profound steric and thermodynamic challenges.

This structural feature induces the Thorpe-Ingold effect (angle compression) [1]. While this effect is highly advantageous for intramolecular cyclizations (such as the synthesis of dimedone), it drastically compresses the internal bond angles, shielding the C4 methylene and C5 ketone from intermolecular nucleophilic attack[2]. The guides below are designed to help you troubleshoot sluggish reactions, poor yields, and unwanted cyclizations by leveraging targeted mechanistic interventions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting low yields when trying to perform a Grignard addition at the C5 ketone, and mostly recovering starting material or dimedone?

The Cause: The bulky C3 gem-dimethyl group creates a neopentyl-like steric shield around the C5 ketone, hindering the approach of bulky nucleophiles. Furthermore, standard Grignard reagents (RMgX) are highly basic. Instead of attacking the sterically hindered carbonyl carbon, they deprotonate the C4 or C6 positions. This enolization not only stalls the desired addition but also triggers an intramolecular Claisen condensation driven by the Thorpe-Ingold effect, yielding dimedone as a byproduct[1],[3].

The Solution: Transmetallate your Grignard reagent to an organocerium species ( RCeCl2​ ). Cerium is highly oxophilic and acts as a strong Lewis acid, coordinating to the ketone oxygen to increase its electrophilicity[4]. Crucially, organocerium reagents are highly nucleophilic but significantly less basic than their magnesium counterparts, effectively suppressing enolization and forcing the 1,2-addition even on sterically hindered ketones[4],[5].

Q2: I am trying to selectively reduce the C5 ketone to a secondary alcohol. Standard NaBH4​ gives sluggish conversion, and LiAlH4​ reduces the ester as well. What is the optimal approach?

The Cause: The C3 gem-dimethyl group sterically blocks the trajectory of the hydride attack on the C5 ketone. While LiAlH4​ is aggressive enough to overcome this steric shield, it lacks chemoselectivity and will concurrently reduce the C1 methyl ester, leading to over-reduction[6].

The Solution: Implement a Luche-type reduction using NaBH4​ and stoichiometric or catalytic CeCl3​⋅7H2​O in ethanol or methanol[7]. The Ce3+ ion coordinates tightly to the carbonyl oxygen, activating the sterically hindered ketone. This allows the relatively mild NaBH4​ to attack the C5 position rapidly and chemoselectively, leaving the C1 ester intact[7],[6].

Q3: How do I prevent spontaneous cyclization to dimedone during the hydrolysis of the methyl ester?

The Cause: The Thorpe-Ingold effect compresses the internal bond angles of the hexanoate chain, bringing the reactive ends into close proximity and thermodynamically favoring ring closure[1],[8]. Under basic conditions (e.g., NaOH/MeOH), the C6 alpha-protons are deprotonated to form an enolate, which immediately attacks the C1 ester to form the 6-membered dimedone ring[3].

The Solution: Avoid basic conditions entirely. Utilize acid-catalyzed hydrolysis (e.g., dilute HCl or H2​SO4​ ) under reflux. Acidic conditions suppress enolate formation, allowing standard Fischer-type hydrolysis of the ester to proceed without triggering the intramolecular cyclization[3],[9].

Part 2: Data Presentation

Table 1: Nucleophilic Addition Optimization at the C5 Ketone

Comparison of nucleophile basicity and resulting product distribution on sterically hindered substrates.

Reagent SystemNucleophilicityBasicityMajor ProductTypical Yield
RMgBr (Standard Grignard)HighVery HighDimedone / Enolate< 15%
RLi (Organolithium)Very HighVery HighDimedone / Enolate< 10%
RCeCl2​ (Organocerium)HighLowC5 Tertiary Alcohol 85 - 95%
Table 2: Reduction Strategy Comparison

Evaluating chemoselectivity and conversion rates for Methyl 3,3-dimethyl-5-oxohexanoate.

Reducing AgentConditionsC5 Ketone ReductionC1 Ester ReductionResulting Product
NaBH4​ MeOH, RTSluggish/IncompleteIntactMixture of SM and Alcohol
LiAlH4​ THF, 0 °CCompleteCompleteDiol (Over-reduction)
NaBH4​ + CeCl3​ EtOH, 0 °C Rapid/Complete Intact C5 Secondary Alcohol

Part 3: Experimental Protocols

Protocol 1: Organocerium-Mediated Alkylation of C5 Ketone

A self-validating workflow to overcome basicity-induced enolization.

  • Preparation of Anhydrous CeCl3​ : Dry CeCl3​⋅7H2​O under high vacuum at 140 °C for 2 hours to yield a white, free-flowing powder. (Scientific Rationale: Traces of water will quench the organometallic reagent and destroy the active cerium species, reverting the system to a basic Grignard[5].)

  • Transmetallation : Suspend the anhydrous CeCl3​ (1.5 eq) in anhydrous THF at -78 °C. Stir for 2 hours to ensure complete complexation. Dropwise add the Grignard reagent (RMgX, 1.5 eq) and stir for 1 hour at -78 °C to form the RCeCl2​ species[4].

  • Addition : Dissolve Methyl 3,3-dimethyl-5-oxohexanoate (1.0 eq) in anhydrous THF and add dropwise to the organocerium solution at -78 °C.

  • Reaction & Monitoring : Maintain at -78 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The Lewis acidic cerium activates the hindered ketone while preventing enolization[4].

  • Workup : Quench with saturated aqueous NH4​Cl at -78 °C, then allow to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol 2: Acid-Catalyzed Hydrolysis to 3,3-dimethyl-5-oxohexanoic acid

A workflow designed to bypass Thorpe-Ingold accelerated cyclization.

  • Reaction Setup : Dissolve Methyl 3,3-dimethyl-5-oxohexanoate (1.0 eq) in a 1:1 mixture of 2M HCl and THF (or dioxane for better organic solubility)[9].

  • Hydrolysis : Heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours. (Scientific Rationale: Acidic conditions keep the C6 position protonated, completely disabling the enolate attack on the ester[3].)

  • Monitoring : Check reaction progress via GC-MS or TLC (stain with KMnO4​ ).

  • Workup : Cool to room temperature. Evaporate the organic solvent under reduced pressure. Extract the aqueous layer with dichloromethane (DCM).

  • Isolation : Dry the organic layer over MgSO4​ , filter, and concentrate to yield pure 3,3-dimethyl-5-oxohexanoic acid.

Part 4: Mechanistic Visualizations

Pathway SM Methyl 3,3-dimethyl-5-oxohexanoate Cond1 Standard Grignard (Strong Base) SM->Cond1 Cond2 Organocerium (R-CeCl2) (Enhanced Nucleophile) SM->Cond2 Path1 Intramolecular Cyclization (Thorpe-Ingold Effect) Cond1->Path1 High Enolization Path2 Intermolecular Attack (Overcomes Steric Hindrance) Cond2->Path2 Low Basicity Prod1 Dimedone (Byproduct) via Enolization Path1->Prod1 Prod2 Desired C5 Addition Product Path2->Prod2

Reaction pathways of Methyl 3,3-dimethyl-5-oxohexanoate under different conditions.

Hydrolysis Start Ester Hydrolysis Required Decision Base or Acid? Start->Decision Base Basic (NaOH/MeOH) Decision->Base pH > 7 Acid Acidic (Dilute HCl) Decision->Acid pH < 7 Result1 Dimedone Formation (Undesired) Base->Result1 Thorpe-Ingold Accelerated Result2 3,3-dimethyl-5-oxohexanoic acid (Desired) Acid->Result2 Enolization Suppressed

Decision tree for ester hydrolysis avoiding Thorpe-Ingold driven cyclization.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). Thorpe-Ingold effect. Wikipedia. URL:[Link]

  • Process for the preparation of 3,3-dimethylglutaric acid or its esters. European Patent EP0065706B1.
  • Shang, M., & Liu, H. (1994). Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones. Synthetic Communications. URL:[Link]

  • Carbonyl Reduction (Luche Reduction). Wikipedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography for Methyl 3,3-dimethyl-5-oxohexanoate

Welcome to the Technical Support Center. Purifying aliphatic keto-esters like Methyl 3,3-dimethyl-5-oxohexanoate (MW: 172.22 g/mol ) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying aliphatic keto-esters like Methyl 3,3-dimethyl-5-oxohexanoate (MW: 172.22 g/mol ) presents unique chromatographic challenges. Due to its lack of a UV-active chromophore, moderate polarity, and high volatility, standard purification workflows often lead to poor resolution or unexplained product loss.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure maximum recovery and purity during your drug development and synthetic workflows.

Method Development Workflow

TroubleshootingTree Start Crude Methyl 3,3-dimethyl-5-oxohexanoate TLC Run TLC (Hexane/EtOAc) Start->TLC UV Check under UV (254 nm) TLC->UV Invisible Spots Invisible? (Lacks Chromophore) UV->Invisible Expected Stain Apply p-Anisaldehyde or PMA Stain & Heat Invisible->Stain RfCheck Check Rf Value Stain->RfCheck RfHigh Rf > 0.4 (Too Polar) RfCheck->RfHigh RfLow Rf < 0.2 (Too Non-Polar) RfCheck->RfLow RfOpt Rf ≈ 0.35 (Optimal) RfCheck->RfOpt AdjustHex Increase Hexane Ratio RfHigh->AdjustHex AdjustEtOAc Increase EtOAc Ratio RfLow->AdjustEtOAc RunColumn Proceed to Flash Column (40-63 µm Silica) RfOpt->RunColumn AdjustHex->TLC AdjustEtOAc->TLC

Logical decision tree for TLC method development and visualization of aliphatic keto-esters.

FAQ: Troubleshooting Chromatography Issues

Q1: I am running a TLC of my crude mixture, but I cannot see the product under the UV lamp (254 nm). Why is this happening, and how can I track it? Causality: Methyl 3,3-dimethyl-5-oxohexanoate is an aliphatic molecule containing an ester and a ketone. Because it lacks a conjugated π -system or an aromatic ring, it cannot absorb ultraviolet light at the standard 254 nm wavelength used for TLC visualization. Solution: You must use chemical derivatization (TLC staining). p-Anisaldehyde and Phosphomolybdic Acid (PMA) are highly effective for this molecule. p-Anisaldehyde reacts with nucleophilic and oxygenated compounds (like ketones and esters) under acidic conditions and heat to produce distinct, brightly colored spots [1]. PMA acts as a universal oxidative stain, turning dark blue/green against a yellow background when the target compound reduces the Mo(VI) complex to Mo(IV) [2].

Q2: How do I select the optimal solvent system and stationary phase for this keto-ester? Causality: The compound contains two moderately polar functional groups separated by a gem-dimethyl aliphatic spacer. Resolution in column chromatography is heavily dependent on the surface area of the stationary phase and the precise polarity of the mobile phase. Solution: Use a standard normal-phase solvent system like Hexane/Ethyl Acetate. According to the foundational principles of flash chromatography established by W.C. Still, you should adjust the solvent ratio on analytical TLC until the target molecule reaches a retention factor ( Rf​ ) of approximately 0.35 [3]. Furthermore, use "flash grade" silica gel with a particle size of 40–63 µm (230–400 mesh). Still et al. demonstrated that this specific size range provides the optimal balance between high resolution and acceptable solvent flow rates under moderate air pressure; smaller particles impede flow without improving resolution, while larger particles drastically reduce theoretical plates [4].

Q3: After pooling my pure fractions, I concentrated them on the rotary evaporator but my yield was extremely low. Where did my product go? Causality: Methyl 3,3-dimethyl-5-oxohexanoate has a relatively low molecular weight and possesses significant volatility. When subjected to high vacuum and elevated water bath temperatures during rotary evaporation, the vapor pressure of the product becomes competitive with the solvent. This causes the product to co-evaporate and be lost to the bump trap or vacuum pump [5][6]. Solution: You must strictly control the evaporation thermodynamics. Keep the water bath temperature below 30°C. Do not use an uncontrolled high-vacuum oil pump; use a diaphragm pump equipped with a vacuum controller to maintain the pressure just below the boiling point of the solvent. A chiller set to 0°C–5°C is essential to ensure maximum solvent condensation and protect the vacuum system [7].

Data Presentation: Optimization Parameters

Table 1: Recommended TLC Stains for Aliphatic Keto-Esters

StainPreparation RecipeVisualization MechanismExpected Result
p-Anisaldehyde 15 mL AcOH, 3.5 mL p-Anisaldehyde, 350 mL cold EtOH, 50 mL conc. H₂SO₄ [8]Nucleophilic addition/condensationBright blue/pink spot (requires heat)
PMA 10 g Phosphomolybdic acid in 100 mL absolute EtOH [8]Oxidation-reduction (Mo⁶⁺ to Mo⁴⁺)Dark blue/green spot (requires heat)
KMnO₄ 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂O [8]Oxidation of functional groupsYellow/brown spot on purple background

Table 2: Rotary Evaporation Parameters for Volatile Esters

ParameterRecommended SettingScientific Rationale
Water Bath Temp 25°C - 30°CPrevents thermal volatilization of the low-MW ester product.
Vacuum Pressure > 100 mbar (solvent dependent)Prevents product co-evaporation; adjust strictly based on the solvent used (e.g., EtOAc boils at ~240 mbar at 30°C).
Chiller Temp 0°C to 5°CEnsures maximum solvent condensation, protecting the vacuum pump from vapor saturation.
Experimental Protocols
Protocol 1: Self-Validating TLC Staining Workflow
  • Spotting: Apply the crude mixture and a reference standard (if available) onto a silica gel 60 F254 TLC plate.

  • Development: Elute the plate in the optimized solvent system (e.g., 85:15 Hexane/EtOAc).

  • Evaporation: Evaporate residual solvent from the plate using a gentle stream of compressed air. Crucial: Residual EtOAc will react with the stain and darken the background.

  • Derivatization: Using forceps, swiftly submerge the plate into the p-Anisaldehyde or PMA staining solution and remove it immediately. Wipe the back of the glass/aluminum plate with a paper towel.

  • Visualization: Heat the plate evenly using a heat gun (approx. 150°C) until distinct spots develop against the background.

  • System Validation: A successful stain is validated if the reference spot appears distinct and the background remains light enough to provide high contrast. If the entire plate turns dark, the heating was excessive or the plate was not properly dried in Step 3.

Protocol 2: High-Resolution Flash Column Packing & Elution
  • Column Selection: Choose a glass column diameter based on the sample size (e.g., 20 mm diameter for 100-500 mg of crude material).

  • Dry Packing: Insert a small plug of cotton. Pour dry 40-63 µm silica gel to a height of 5-6 inches. Tap the column gently to settle the bed uniformly [3].

  • Equilibration & Validation: Pour the initial solvent system over the silica. Apply air pressure to push the solvent through until the silica is fully wetted. Validation Step: Observe the solvent front as it descends. A self-validating column will display a perfectly horizontal, translucent solvent front. Any channeling or diagonal lines indicate poor packing, and the column must be repacked to prevent co-elution.

  • Loading: Dissolve the crude Methyl 3,3-dimethyl-5-oxohexanoate in a minimum volume of the eluent. Apply it evenly to the top of the silica bed using a Pasteur pipette, ensuring the silica surface is not disturbed.

  • Elution: Carefully add the eluent. Apply air pressure to maintain a flow rate of approximately 2 inches per minute (as recommended by Still et al.) [4].

  • Fraction Collection: Collect fractions in test tubes and analyze them via the TLC staining workflow (Protocol 1).

References
  • W. Clark Still, Michael Kahn, and Abhijit Mitra. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem., Vol. 43, No. 14, 1978. Source: pitt.edu. 3

  • "TLC Stains." Source: washington.edu. 8

  • "Flash Column Chromatography." Organic Syntheses. Source: orgsyn.org. 4

  • "TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments." Source: scribd.com. 2

  • "Solutions for chromatography and purification." Source: chemie-brunschwig.ch. 1

  • "Loss of Volatile Metabolites during Concentration of Metabolomic Extracts." Source: nih.gov. 5

  • "Solvent losses in Rotary Film Evaporator." Source: udtechnologies.com. 6

  • "How a Rotary Evaporator Works: The Ultimate Guide (2025)." Source: hinotek.com. 7

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3,3-dimethyl-5-oxohexanoate Isolation

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield losses during the isolation of Methyl 3,3-dimethyl-5-oxohexanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield losses during the isolation of Methyl 3,3-dimethyl-5-oxohexanoate .

Due to its specific structural motifs, this molecule is highly susceptible to degradation during standard aqueous workups. This guide synthesizes kinetic principles with field-proven methodologies to help you design a self-validating, loss-free isolation protocol.

Mechanistic Insights: The Vulnerability of the Methyl Ester

Methyl 3,3-dimethyl-5-oxohexanoate contains two reactive carbonyl centers: a C5 ketone and a C1 methyl ester. While researchers often assume that the bulky gem-dimethyl group at the C3 position provides steric shielding, this bulk is situated at the β -position relative to the ester carbonyl. Because it is separated by the C2 methylene bridge, the steric hindrance at the C1 carbonyl carbon is negligible.

Consequently, the methyl ester remains highly labile and prone to both specific acid-catalyzed and base-catalyzed hydrolysis (saponification) 1. The overall pseudo-first-order hydrolysis rate constant ( kh​ ) is defined by the equation kh​=kA​[H+]+kN​+kB​[OH−] 2. Because methyl esters lack the inductive stabilization and steric bulk of tert-butyl esters, minimizing the kA​ and kB​ terms during workup is critical to preserving your yield 3.

Quantitative Data: Hydrolysis Kinetics During Workup

To optimize your workup, you must control the pH and temperature. The table below summarizes the kinetic risk factors associated with different aqueous environments.

pH RangeDominant Kinetic PathwayRelative Hydrolysis Risk ( kobs​ )Temperature DependencyRecommended Action
< 2.0 Specific Acid Catalysis ( kA​[H+] )HighExponential increase > 20 °CAvoid strong acids; buffer to pH 6-7.
4.0 - 6.0 Neutral Water Attack ( kN​ )Very LowMinimal at 0-5 °CIdeal range for aqueous extraction.
7.0 - 8.0 Mild Base CatalysisLowModerateSafe if contact time is < 15 mins.
> 10.0 Specific Base Catalysis ( kB​[OH−] )Extremely HighRapid even at 0 °CNever use NaOH/KOH for quenching.

Troubleshooting FAQs

Q1: I used 1M NaOH to neutralize my acid-catalyzed reaction, but my yield of Methyl 3,3-dimethyl-5-oxohexanoate was <20%. What happened? A1: You induced rapid saponification. The hydroxide ion ( OH− ) is a powerful nucleophile that irreversibly attacks the unhindered methyl ester, converting it to 3,3-dimethyl-5-oxohexanoic acid. Never use strong bases for neutralization. Instead, use cold, saturated aqueous NaHCO3​ , which buffers the aqueous layer to a safe pH of ~8 1.

Q2: My upstream reaction utilizes a strong base (e.g., LDA or NaH). How do I quench the reaction without triggering acid-catalyzed hydrolysis? A2: Quench with saturated aqueous NH4​Cl . Ammonium chloride acts as a mild acid that safely neutralizes strong bases while buffering the final aqueous phase to a pH of ~6. This perfectly targets the "Very Low" risk zone where only the neutral water attack pathway ( kN​ ) is active 2.

Q3: How can I analytically confirm that hydrolysis occurred during my workup? A3: Unintended hydrolysis leaves clear signatures in both TLC and NMR:

  • TLC: The appearance of a highly polar spot that remains at the baseline (or streaks heavily) in standard EtOAc/Hexane mixtures.

  • 1H NMR: The disappearance of the sharp singlet at ~3.6 ppm, which corresponds to the three protons of the methoxy group ( −OCH3​ ).

Q4: Can the C5 ketone interfere with the workup? A4: Yes. Under strongly basic conditions (pH > 10), the α -protons adjacent to the C5 ketone can enolize, leading to unwanted intermolecular Aldol condensations. Maintaining a buffered pH (4-8) during workup protects both the ester from hydrolysis and the ketone from enolization.

Workup Decision Workflow

Use the following logical pathway to determine the optimal isolation strategy based on your reaction conditions.

WorkupWorkflow Start Reaction Complete Methyl 3,3-dimethyl-5-oxohexanoate CheckCond Identify Reaction Conditions Start->CheckCond Acidic Strong Acid Present (e.g., HCl, H2SO4) CheckCond->Acidic Basic Strong Base Present (e.g., NaOH, LDA) CheckCond->Basic Neutral Neutral / Water-Sensitive (e.g., Lewis Acid) CheckCond->Neutral QuenchAcid Quench: Cold Sat. NaHCO3 (Maintain pH 7-8) Acidic->QuenchAcid QuenchBase Quench: Cold Sat. NH4Cl or Phosphate Buffer (pH 6-7) Basic->QuenchBase QuenchNeut Non-Aqueous Quench: Filter through Silica/Celite Neutral->QuenchNeut Extract Rapid Extraction (EtOAc/DCM) Keep at 0-5 °C QuenchAcid->Extract QuenchBase->Extract Evap Evaporate < 30 °C Yield Intact Ester QuenchNeut->Evap Wash Wash: Cold Brine Dry: Anhydrous Na2SO4 Extract->Wash Wash->Evap

Decision workflow for optimizing the workup procedure to prevent ester hydrolysis.

Experimental Protocols

Protocol A: Mild Buffered Aqueous Workup (For Acidic or Basic Reactions)

This protocol is engineered to minimize the kinetic rate constant of hydrolysis by strictly controlling temperature and pH 4.

  • Thermal Quench: Immediately upon reaction completion, submerge the reaction flask in an ice-water bath and cool the mixture to 0–5 °C.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate of hydrolysis.

  • Buffered Neutralization:

    • If the reaction is acidic: Slowly add cold, saturated aqueous NaHCO3​ dropwise until effervescence ceases.

    • If the reaction is basic: Slowly add cold, saturated aqueous NH4​Cl .

    • Validation: Dip a glass rod into the aqueous layer and spot it onto pH paper. Proceed only when the pH reads between 6 and 8.

  • Rapid Extraction: Add cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Transfer to a separatory funnel, shake vigorously, and vent.

    • Causality: Prolonged biphasic contact increases the probability of interfacial hydrolysis. Separate the layers immediately.

  • Brine Wash & Drying: Wash the combined organic layers with cold saturated NaCl (brine) to pull out residual water. Dry the organic layer over anhydrous Na2​SO4​ until the solid flows freely.

    • Validation: The organic layer should transition from slightly cloudy to completely transparent.

  • Low-Temperature Concentration: Filter off the drying agent and concentrate the solvent in vacuo. Crucial: Keep the rotary evaporator water bath below 30 °C.

Protocol B: Non-Aqueous Solid-Phase Quench (For Highly Sensitive Scenarios)

If your upstream reaction utilizes highly reactive Lewis acids (e.g., TiCl4​ , BF3​ ) where even buffered water causes localized exothermic hydrolysis, use this anhydrous approach.

  • Dilution: Dilute the crude reaction mixture with 3 volumes of a non-polar organic solvent (e.g., MTBE or Hexanes) at room temperature.

  • Solid-Phase Neutralization: Add a 1:1 (w/w) mixture of anhydrous powdered Na2​CO3​ and dry Silica Gel directly to the stirring reaction flask. Stir for 15 minutes.

    • Causality: The solid base neutralizes acids without introducing an aqueous phase, completely eliminating the kN​ , kA​ , and kB​ hydrolysis pathways. The silica gel traps polar byproducts and metal salts.

  • Filtration: Vacuum filter the resulting suspension through a tightly packed pad of Celite. Wash the filter cake with additional MTBE.

    • Validation: Run a TLC of the filtrate. You should see a clean spot for Methyl 3,3-dimethyl-5-oxohexanoate without baseline streaking.

  • Concentration: Evaporate the solvent in vacuo at < 30 °C to yield the pure, intact ester.

References

  • Vancouver Island University (VIU). Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction. Available at:[Link]

  • Royal Society of Chemistry (RSC). Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Troubleshooting

Best storage conditions to prevent degradation of Methyl 3,3-dimethyl-5-oxohexanoate

[label="Methyl 3,3-dimethyl-5-oxohexanoate\n(Intact Liquid) Fig 1: Primary degradation pathways of Methyl 3,3-dimethyl-5-oxohexanoate under poor storage. Frequently Asked Questions (Troubleshooting) Q1: I left the reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Methyl 3,3-dimethyl-5-oxohexanoate\n(Intact Liquid)

Fig 1: Primary degradation pathways of Methyl 3,3-dimethyl-5-oxohexanoate under poor storage.

Frequently Asked Questions (Troubleshooting)

Q1: I left the reagent bottle on the benchtop for a month, and now there are white chunks at the bottom. What happened? A1: The white crystalline solid is Dimedone[1]. Trace alkalinity (even from standard borosilicate glass surfaces) combined with room-temperature thermal energy catalyzed the intramolecular cyclization of the ester. Do not use this stock for sensitive reactions without purifying it first.

Q2: My Grignard reaction failed completely when using this ester. Could storage conditions be to blame? A2: Yes. If the ester has degraded via hydrolysis to form 3,3-dimethyl-5-oxohexanoic acid[2], or cyclized to form Dimedone (which exists heavily in its enol form), these degradants contain highly acidic protons (-OH). These acidic protons will rapidly quench your Grignard reagent via an acid-base reaction before any nucleophilic attack can occur.

Q3: I noticed a pressure build-up when opening my storage vial. Is this dangerous? A3: The pressure is likely methanol vapor. Both ester hydrolysis and the formation of Dimedone release methanol as a stoichiometric byproduct. Vent the vial safely in a fume hood and immediately assay the reagent's purity.

Q4: Can I store this compound in standard glass vials? A4: For short-term storage, yes. However, for long-term storage (>6 months), standard glass can present slightly basic surface silanols. We recommend storing the reagent in silanized glassware or High-Density Polyethylene (HDPE) containers at 2-8°C to eliminate trace surface alkalinity.

Quality Control & Degradant Detection

Before utilizing a stored batch of Methyl 3,3-dimethyl-5-oxohexanoate, cross-reference its physical and analytical profile against Table 2.

Table 2: Degradation Products & Analytical Detection

DegradantMechanism of FormationPhysical ObservationAnalytical Detection (1H-NMR / TLC)
Dimedone (CAS 126-81-8)Base-catalyzed intramolecular Claisen condensationWhite crystalline precipitate in the liquid[1]Loss of -OCH3 singlet (~3.6 ppm); appearance of enol -OH (~5.5 ppm).
3,3-dimethyl-5-oxohexanoic acid Acid/Base-catalyzed ester hydrolysisIncreased viscosity; potential phase separationBroad carboxylic -OH peak (~10-12 ppm)[2].

Standard Operating Procedure (SOP): Purification Workflow

If your stock has degraded, you must purify it. Do not use basic aqueous washing (e.g., NaHCO3) to remove the free acid, as exposing the intact ester to aqueous base will rapidly catalyze further cyclization into Dimedone[1]. Instead, utilize this self-validating vacuum distillation protocol.

qc_workflow Start Sample from Storage Test 1H-NMR / TLC Analysis Start->Test Dec Purity > 95%? Test->Dec Pass Proceed to Synthesis Dec->Pass Yes Fail Degradants Detected Dec->Fail No Purify Vacuum Distillation (100°C / 20 mbar) Fail->Purify Purify->Test Re-test

Fig 2: Quality control and self-validating purification workflow for degraded ester stocks.

Step-by-Step Distillation Methodology
  • Initial Assessment: Perform TLC (Hexanes:Ethyl Acetate 4:1, KMnO4 stain). The intact ester will elute with a higher Rf than the highly polar free acid or the enolizable Dimedone.

  • Apparatus Setup: Transfer the degraded reagent to a round-bottom flask equipped with a short-path distillation head. Ensure the entire system is oven-dried and purged with Argon to prevent moisture re-entry.

  • Vacuum Distillation: Apply a stable vacuum (approx. 20 mbar). Heat the oil bath gradually. The intact Methyl 3,3-dimethyl-5-oxohexanoate will distill over smoothly. Dimedone (melting point ~148°C) and the heavier acid will remain in the distillation pot.

  • Collection: Collect the main fraction in a chilled receiving flask and immediately flush the headspace with Argon before sealing.

  • Self-Validation Checkpoint: Dissolve 5 mg of the distillate in CDCl3 and run a 1H-NMR spectrum. The protocol validates its own success if you observe a sharp singlet at ~3.6 ppm (ester methoxy group) and a complete absence of vinylic/enol protons (~5.5 ppm). If enol peaks remain, the distillation bath was too hot, causing co-distillation, and the process must be repeated.

References

  • Industrial Synthesis & Cyclization Pathways Title: EP0065707A2 - Process for the preparation of dimedone Source: Google Patents URL

Sources

Reference Data & Comparative Studies

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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